Hdac6-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H30FN3O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[[[2-(tert-butylamino)-2-oxoethyl]-(2-propan-2-ylbenzoyl)amino]methyl]-3-fluoro-N-hydroxybenzamide |
InChI |
InChI=1S/C24H30FN3O4/c1-15(2)18-8-6-7-9-19(18)23(31)28(14-21(29)26-24(3,4)5)13-17-11-10-16(12-20(17)25)22(30)27-32/h6-12,15,32H,13-14H2,1-5H3,(H,26,29)(H,27,30) |
InChI Key |
ICGXHGQIMMAKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)N(CC2=C(C=C(C=C2)C(=O)NO)F)CC(=O)NC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Hdac6-IN-14: A Technical Guide to its Discovery and Synthesis
Abstract
Hdac6-IN-14 is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, neurodegenerative diseases, and immunology, where HDAC6 is a key therapeutic target. This document details the scientific rationale behind its development, its synthesis pathway, quantitative biological data, and the experimental protocols used for its characterization.
Introduction: The Rationale for Targeting HDAC6
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from lysine residues on both histone and non-histone proteins. While most HDACs are localized in the nucleus and regulate chromatin structure, HDAC6 is unique in that it is predominantly found in the cytoplasm.[1] Its primary substrates are non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (HSP90).[1]
The deacetylation of these substrates by HDAC6 has been implicated in a variety of cellular processes, including cell motility, protein quality control, and stress responses.[1] Dysregulation of HDAC6 activity is associated with the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and autoimmune diseases. Consequently, the development of selective HDAC6 inhibitors has emerged as a promising therapeutic strategy. This compound was discovered in a quest for potent and selective HDAC6 inhibitors that could serve as chemical probes to elucidate the biological functions of HDAC6 and as potential therapeutic agents.
Discovery of this compound
The discovery of this compound, also referred to in the literature as compound 14 or BRD9757, was the result of a focused effort to design hydroxamic acid-based inhibitors with high selectivity for HDAC6 over other HDAC isoforms.[2][3] The design strategy centered on the hypothesis that potent and selective inhibition of HDAC6 could be achieved without the necessity of a large, surface-binding "cap" group, which is a common feature in many HDAC inhibitors.[2][3] Instead, the focus was placed on optimizing the linker region connecting the zinc-binding hydroxamic acid group to a minimal aromatic moiety.
This approach led to the synthesis of a series of compounds where the linker was systematically varied. The cyclopentenyl linker present in this compound proved to be optimal, conferring both high potency and exceptional selectivity for HDAC6.[2] This discovery challenged the prevailing design principles for HDAC6 inhibitors and demonstrated that high ligand efficiency could be achieved with a more compact molecular architecture.
Synthesis Pathway
The synthesis of this compound is a multi-step process that can be accomplished through various routes. A representative synthetic scheme is outlined below, based on procedures described in the scientific literature and patent filings.
Caption: Synthetic pathway for this compound.
Experimental Protocol: General Synthesis Procedure
The synthesis of this compound can be summarized in the following key steps, as derived from patent literature[4]:
-
Formation of the Alcohol Intermediate (10): Amine (9) is reacted with glycolaldehyde. The resulting intermediate is then treated with a reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding alcohol (10).
-
Protection and Coupling: The hydroxyl group of alcohol (10) is protected with a suitable protecting group, for instance, tert-butyldimethylsilyl chloride (TBDMSCl), to give the protected alcohol (11). This is followed by an amide coupling reaction with an appropriate carboxylic acid (8) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the methyl ester (12).
-
Hydroxamic Acid Formation and Deprotection: The methyl ester (12) is converted to the corresponding hydroxamic acid (13). This can be achieved using hydroxylamine or, as described in the patent, with a catalytic amount of potassium cyanide (KCN). Finally, the protecting group is removed, for example, with trifluoroacetic acid (TFA), to yield the final product, this compound (Compound 14).
Biological Activity and Data
This compound exhibits potent and highly selective inhibitory activity against HDAC6. The following tables summarize the key quantitative data from in vitro and cellular assays.
Table 1: In Vitro HDAC Inhibition Profile of this compound
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 42 | - |
| HDAC1 | >10,000 | >238-fold |
| HDAC2 | >10,000 | >238-fold |
| HDAC3 | >10,000 | >238-fold |
| HDAC4 | >10,000 | >238-fold |
Data sourced from MedChemExpress and supported by related literature indicating >100-fold selectivity.[5]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Result |
| HL60 | Apoptosis Induction | - | Significant apoptosis at 1-5 µM (48h) |
| HL60 | Protein Acetylation | α-tubulin | Increased acetylation at 6-36 µM (24h) |
| HL60 | Protein Acetylation | Histone H3 | No effect on acetylation at ≤36 µM (24h) |
Data reflects the selective action of this compound on its cytoplasmic substrate (α-tubulin) without affecting the nuclear histone substrates of class I HDACs.[5]
Signaling Pathway and Mechanism of Action
HDAC6 plays a central role in several key cellular pathways. This compound exerts its effects by inhibiting the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates.
Caption: HDAC6 signaling pathway and the inhibitory action of this compound.
The primary mechanism of action of this compound is the inhibition of HDAC6's catalytic activity. This leads to an accumulation of acetylated α-tubulin, which in turn stabilizes the microtubule network. This stabilization can disrupt cellular processes that rely on dynamic microtubules, such as cell division and migration. Furthermore, the hyperacetylation of HSP90 can affect its chaperone activity, leading to the misfolding and degradation of its client proteins, many of which are oncoproteins.
Experimental Protocols
HDAC Inhibition Assay (In Vitro)
-
Principle: A fluorometric assay is used to measure the enzymatic activity of recombinant human HDAC isoforms.
-
Procedure:
-
Recombinant HDAC enzyme is incubated with a fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, in the presence of varying concentrations of the inhibitor (this compound).
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence is measured using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Acetylation Assay (Western Blot)
-
Principle: Western blotting is used to detect the levels of acetylated α-tubulin and acetylated histone H3 in cells treated with the inhibitor.
-
Procedure:
-
Cells (e.g., HL60) are cultured and treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetyl-α-tubulin and acetyl-histone H3. Antibodies against total α-tubulin and total histone H3 are used as loading controls.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound is a valuable chemical tool for studying the biological roles of HDAC6. Its discovery has provided significant insights into the structure-activity relationships of selective HDAC6 inhibitors. The potent and selective nature of this compound, coupled with its well-defined synthesis pathway, makes it an important compound for researchers in academia and industry. Further investigation into its therapeutic potential in various disease models is warranted.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent and selective inhibition of histone deacetylase 6 (HDAC6) does not require a surface-binding motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2013052110A1 - Novel molecules that selectively inhibit histone deacetylase 6 relative to histone deacetylase 1 - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
The Impact of Selective HDAC6 Inhibition on Tubulin Acetylation: A Technical Guide
Executive Summary
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase whose principal substrate is α-tubulin. By removing acetyl groups from lysine 40 (K40) of α-tubulin, HDAC6 plays a critical role in regulating microtubule dynamics, stability, and function. Inhibition of HDAC6 enzymatic activity leads to a hyperacetylated state of α-tubulin, a post-translational modification associated with increased microtubule stability and altered cellular processes such as cell motility and intracellular transport. This technical guide provides an in-depth analysis of the mechanism of action of selective HDAC6 inhibitors, quantitative data on their effects on tubulin acetylation, detailed experimental protocols for assessing these effects, and visual representations of the key pathways and workflows.
The Role of HDAC6 in Tubulin Deacetylation
Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, migration, and intracellular trafficking. The dynamic instability of microtubules is tightly regulated by various post-translational modifications (PTMs) of its constituent α- and β-tubulin subunits. One of the key PTMs is the reversible acetylation of the ε-amino group of lysine 40 on α-tubulin.[1] This modification is primarily catalyzed by the α-tubulin acetyltransferase 1 (α-TAT1) and reversed by the deacetylase activity of HDAC6.[1]
HDAC6 is distinct from other HDACs due to its cytoplasmic localization and its two functional catalytic domains.[2] Its substrate specificity is directed towards non-histone proteins, with α-tubulin being a major target.[3] The deacetylation of α-tubulin by HDAC6 is associated with more dynamic and less stable microtubules.
Mechanism of Action of Selective HDAC6 Inhibitors
Selective HDAC6 inhibitors are small molecules designed to specifically target the catalytic domain(s) of HDAC6, thereby blocking its deacetylase activity. By inhibiting HDAC6, these compounds prevent the removal of acetyl groups from α-tubulin. This leads to an accumulation of acetylated α-tubulin, resulting in a state of tubulin hyperacetylation. This increased acetylation is linked to enhanced microtubule stability, which can impact various cellular functions that are dependent on microtubule dynamics.[1][4]
The signaling pathway is straightforward: the inhibitor binds to HDAC6, inactivating the enzyme. This shifts the equilibrium of the acetylation-deacetylation cycle towards acetylation, leading to an increase in the levels of acetylated α-tubulin.
Quantitative Effects of HDAC6 Inhibitors on Tubulin Acetylation
The inhibition of HDAC6 leads to a measurable increase in the levels of acetylated α-tubulin in a variety of cell types. The magnitude of this effect can be dose- and time-dependent. Below is a summary of quantitative data from studies using representative selective HDAC6 inhibitors.
| Inhibitor | Cell Line/System | Concentration | Incubation Time | Fold/Percent Increase in Acetylated Tubulin | Reference |
| Tubastatin A | MCF-7 | 5 µM | 24 h | ~40% increase | [5] |
| Tubastatin A | MCF-7 | 30 µM | 24 h | ~70% increase | [5] |
| Tubastatin A (TubA) | C2C12 Myotubes | 5 µM | 24 h | ~7-fold increase | [1] |
| HPOB | C2C12 Myotubes | 5 µM | 24 h | ~7-fold increase | [1] |
| T-3796106 | Human Whole Blood | 10 nM - 30 µM | 4 h | Dose-dependent increase | [4] |
| T-3793168 | Human Whole Blood | 10 nM - 30 µM | 4 h | Dose-dependent increase | [4] |
Experimental Protocols
The assessment of tubulin acetylation following treatment with an HDAC6 inhibitor is typically performed using Western blotting for quantitative analysis and immunofluorescence for visualization of cellular localization and microtubule morphology.
Western Blotting for Acetylated α-Tubulin
This protocol allows for the quantification of the relative levels of acetylated α-tubulin compared to total α-tubulin.
Materials:
-
Cells of interest
-
Selective HDAC6 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated α-tubulin (e.g., clone 6-11B-1, Sigma-Aldrich, T7451)
-
Rabbit anti-α-tubulin (loading control, e.g., Abcam, ab15246)
-
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of the HDAC6 inhibitor or DMSO for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Immunofluorescence Staining for Acetylated α-Tubulin
This protocol allows for the visualization of the effects of HDAC6 inhibition on the microtubule network and the localization of acetylated tubulin.
Materials:
-
Cells cultured on coverslips
-
Selective HDAC6 inhibitor
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-acetylated α-tubulin
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the HDAC6 inhibitor or DMSO.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against acetylated α-tubulin for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of a selective HDAC6 inhibitor on tubulin acetylation.
Conclusion
Selective inhibition of HDAC6 is a potent strategy for increasing α-tubulin acetylation. This technical guide has outlined the mechanism of action, provided quantitative data for representative inhibitors, and detailed the key experimental protocols for assessing the impact of such compounds on tubulin acetylation. The provided workflows and diagrams serve as a foundation for researchers and drug development professionals investigating the therapeutic potential of novel HDAC6 inhibitors. While specific data for "this compound" is not currently available in the public domain, the methodologies and principles described here are directly applicable to its characterization.
References
- 1. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-14: An In-Depth Technical Guide to its Impact on Autophagy Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-14, and its role in the modulation of autophagy pathways. While specific quantitative data on the effects of this compound on autophagy markers remain to be fully elucidated in publicly available literature, this document synthesizes the well-established mechanisms of HDAC6 in autophagy and contextualizes the potential impact of its inhibition by this compound. This guide includes detailed experimental protocols for assessing autophagy, quantitative data for this compound's inhibitory activity, and visual diagrams of the core signaling pathways and experimental workflows.
Introduction to Hdac6 and Autophagy
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses. Unlike other HDACs, which predominantly act on nuclear histones to regulate gene expression, HDAC6 deacetylates a number of non-histone protein substrates, including α-tubulin, cortactin, and Hsp90.
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. This catabolic process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded.
HDAC6 is a key regulator of several stages of the autophagy pathway, making it a compelling target for therapeutic intervention.
This compound: A Selective HDAC6 Inhibitor
This compound is a potent and highly selective inhibitor of HDAC6. Its selectivity for HDAC6 over other HDAC isoforms makes it a valuable tool for dissecting the specific roles of HDAC6 in cellular processes and a promising candidate for therapeutic development.
| Compound | CAS Number | IC50 (HDAC6) | Selectivity |
| This compound | 3023019-97-5 | 42 nM[1] | >100-fold over HDAC1/2/3/4[1] |
Table 1: In vitro inhibitory activity of this compound.
The Role of HDAC6 in Autophagy Pathways
HDAC6 influences autophagy through multiple mechanisms, primarily by modulating the function of its cytoplasmic substrates. The inhibition of HDAC6 by compounds like this compound is expected to disrupt these processes, leading to an accumulation of autophagosomes and a blockage of the autophagic flux.
Autophagosome-Lysosome Fusion
A critical function of HDAC6 in autophagy is its role in facilitating the fusion of autophagosomes with lysosomes. This process is dependent on the deacetylation of cortactin by HDAC6, which promotes the assembly of an F-actin network. This actin network is essential for the trafficking and fusion of autophagosomes and lysosomes.
Inhibition of HDAC6 with this compound is predicted to lead to the hyperacetylation of cortactin, disrupting the formation of the F-actin network and thereby impairing autophagosome-lysosome fusion. This results in the accumulation of immature autophagosomes.
Figure 1. This compound's impact on autophagosome-lysosome fusion.
Aggresome Processing and Clearance
HDAC6 plays a crucial role in the cellular response to protein aggregation stress. It recognizes and binds to ubiquitinated misfolded proteins and, through its interaction with the dynein motor complex, facilitates their transport along microtubules to form an aggresome at the microtubule-organizing center (MTOC). This aggresome is then targeted for clearance by the autophagy machinery.
By inhibiting HDAC6, this compound may interfere with the formation of the aggresome and the subsequent clearance of protein aggregates, leading to their accumulation.
Figure 2. This compound's effect on aggresome clearance.
Regulation of α-tubulin and Hsp90
HDAC6 also deacetylates α-tubulin and the chaperone protein Hsp90, both of which have implications for autophagy. Deacetylation of α-tubulin is important for microtubule dynamics, which are necessary for the transport of autophagosomes. Hsp90 is involved in the folding and stability of numerous proteins, including some that are components of the autophagy signaling pathway. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can affect microtubule-dependent trafficking of autophagosomes. Hyperacetylation of Hsp90 can impair its chaperone function, potentially leading to an accumulation of misfolded proteins and inducing a cellular stress response that can modulate autophagy.
Expected Impact of this compound on Autophagy Markers
Based on the known functions of HDAC6, treatment of cells with this compound is expected to result in a blockage of autophagic flux. This would be characterized by the accumulation of autophagosomes that fail to fuse with lysosomes. Consequently, the following changes in key autophagy markers are anticipated:
| Marker | Description | Expected Change with this compound | Rationale |
| LC3-II | Microtubule-associated protein 1A/1B-light chain 3, lipidated form; a marker of autophagosome formation. | Increase | Accumulation of autophagosomes due to impaired fusion with lysosomes. |
| p62/SQSTM1 | Sequestosome 1; an autophagy receptor that is itself degraded by autophagy. | Increase | Blockage of autophagic degradation leads to the accumulation of p62. |
| Acetylated α-tubulin | A key substrate of HDAC6. | Increase | Direct consequence of HDAC6 inhibition. |
Table 2: Predicted changes in autophagy-related protein levels upon treatment with this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on autophagy pathways.
Western Blot Analysis of Autophagy Markers
This protocol is for the detection of changes in LC3-II and p62 protein levels.
Materials:
-
Cells of interest
-
This compound (CAS: 3023019-97-5)
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-acetylated-α-tubulin, anti-α-tubulin, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours). For autophagic flux analysis, a parallel set of wells should be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 4-6 hours of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or α-tubulin).
Figure 3. Western blot experimental workflow.
Immunofluorescence for LC3 Puncta Formation
This protocol allows for the visualization and quantification of autophagosomes.
Materials:
-
Cells plated on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells on coverslips with this compound as described in the Western blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Incubation:
-
Incubate with anti-LC3B primary antibody in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS and stain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of LC3 puncta per cell using image analysis software.
-
Figure 4. Immunofluorescence experimental workflow.
Conclusion
This compound is a valuable chemical probe for studying the role of HDAC6 in cellular biology. Based on the established functions of HDAC6 in autophagy, it is anticipated that this compound will block autophagic flux by impairing autophagosome-lysosome fusion and the clearance of protein aggregates. This guide provides the foundational knowledge and detailed experimental protocols for researchers to investigate the specific effects of this compound on autophagy pathways. Further research is warranted to generate quantitative data on the impact of this specific inhibitor on key autophagy markers, which will be crucial for its continued development as a potential therapeutic agent.
References
Initial Studies on Selective HDAC6 Inhibitors in Alzheimer's Disease Models: A Technical Guide
Disclaimer: As of November 2025, specific preclinical data for Hdac6-IN-14 in Alzheimer's disease models is not available in the public domain. This guide therefore provides a comprehensive overview of initial studies on other well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitors—Tubastatin A, ACY-1215, and PB118—as representative examples of this therapeutic class. The findings from these studies offer valuable insights into the potential mechanisms and efficacy of selective HDAC6 inhibition in the context of Alzheimer's disease.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of quantitative data, experimental protocols, and the underlying signaling pathways associated with the action of these selective HDAC6 inhibitors in preclinical Alzheimer's disease models.
Core Findings and Data Presentation
Selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for Alzheimer's disease. Preclinical studies using various inhibitors have demonstrated beneficial effects on key pathological hallmarks of the disease, including the reduction of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, as well as the rescue of cognitive deficits. The following tables summarize the key quantitative findings from studies on Tubastatin A, ACY-1215, and PB118.
| Inhibitor | Target | IC50 (nM) | Animal Model | Key Quantitative Outcomes | Reference |
| Tubastatin A | HDAC6 | 15 | rTg4510 (Tauopathy) | - Restored memory function in the radial arm water maze (p=0.002 in initial training, p<0.03 in reversal testing).- Reduced total tau levels in the hippocampus (*p<0.05) and entire hemisphere (**p<0.001). | [1][2][3] |
| HDAC8 | 854 | [4] | |||
| HDAC1 | 16,400 | [4] | |||
| ACY-1215 (Ricolinostat) | HDAC6 | 5 | APP/PS1 (Amyloidopathy) | - Alleviated behavioral deficits.- Reduced amyloid-β (Aβ) load.- Decreased tau hyperphosphorylation. | [5][6] |
| HDAC1 | 58 | [5] | |||
| HDAC2 | 48 | [5] | |||
| HDAC3 | 51 | [5] | |||
| PB118 | HDAC6 | 5.6 | 3D-AD human neural culture | - Significantly reduced phospho-tau (p-tau) levels.- Decreased Aβ42 generation. | [7][8] |
| HDAC1 | 7820 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols employed in the initial studies of the representative HDAC6 inhibitors.
Animal Models and Treatment
-
rTg4510 Mouse Model (Tauopathy): These mice overexpress human tau with the P301L mutation, leading to age-dependent development of neurofibrillary tangles and cognitive deficits.
-
Treatment Protocol: 5-month-old rTg4510 mice were treated with Tubastatin A (25 mg/kg) or saline (0.9%) via intraperitoneal injection daily for 2 months.[3]
-
-
APP/PS1 Mouse Model (Amyloidopathy): These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the progressive accumulation of Aβ plaques.
-
Treatment Protocol: Specific treatment details for ACY-1215 in APP/PS1 mice, including dosage and duration, require further detailed reporting in primary literature. However, studies with other HDAC6 inhibitors in similar models provide a framework for such experiments. For instance, a study showed that 2-PMAP treatment in APP/PS1 mice for five days at six months of age reduced full-length APP by 22.5% and soluble Aβx-40 and Aβx-42 by 84.0% and 67.6%, respectively.[9] Another study in APP/PS1 mice showed that Paricalcitol treatment led to a ~30% reduction in the number of Aβ plaques and a ~50% reduction in the area of Aβ plaques in the cortex.[10]
-
Behavioral Analysis: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (110-130 cm in diameter) filled with opaque water (20±1°C) containing a hidden escape platform.[11][12]
-
Procedure:
-
Acquisition Phase: Mice undergo multiple training trials per day for several consecutive days to learn the location of the hidden platform using distal visual cues. The starting position is varied for each trial.[11][13]
-
Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[13][14]
-
Reversal Training: The platform is moved to the opposite quadrant, and the mice are tested on their ability to learn the new location, assessing cognitive flexibility.[1][2]
-
Biochemical Analysis
-
Amyloid-beta (Aβ) Quantification (ELISA):
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer (e.g., DEA–NaCl buffer) and centrifuged to separate soluble and insoluble fractions.[15]
-
ELISA Protocol: A sandwich ELISA is performed using specific capture and detection antibodies for Aβ40 and Aβ42. Standard curves are generated using synthetic Aβ peptides to quantify the concentration in the brain homogenates.[16][17][18][19][20]
-
-
Tau Phosphorylation Analysis (Western Blot):
-
Protein Extraction: Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[21][22][23]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for various phosphorylated tau epitopes (e.g., AT8, PHF1) and total tau. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Quantification: The band intensities are quantified using densitometry and normalized to a loading control (e.g., actin or GAPDH).[24]
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of selective HDAC6 inhibitors in Alzheimer's disease models are attributed to their modulation of several key cellular pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and workflows.
Caption: Mechanism of Action of Selective HDAC6 Inhibitors in AD.
Caption: General Experimental Workflow for Preclinical Studies.
References
- 1. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Tubastatin A hydrochloride | Class II HDACs | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PB118 | HDAC6 inhibitor. | Probechem Biochemicals [probechem.com]
- 8. Structure‐Based Discovery of A Small Molecule Inhibitor of Histone Deacetylase 6 (HDAC6) that Significantly Reduces Alzheimer's Disease Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of APP Expression Reduces Aβ Deposition in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paricalcitol accelerates BACE1 lysosomal degradation and inhibits calpain-1 dependent neuronal loss in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPD: Brown2: project protocol [phenome.jax.org]
- 13. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Turnover of Amyloid β-Protein in Mouse Brain and Acute Reduction of Its Level by Phorbol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterizing the Appearance and Growth of Amyloid Plaques in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novamedline.com [novamedline.com]
- 18. Frontiers | Dynamic Changes in the Levels of Amyloid-β42 Species in the Brain and Periphery of APP/PS1 Mice and Their Significance for Alzheimer’s Disease [frontiersin.org]
- 19. immunoway.com [immunoway.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 22. citeab.com [citeab.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Foundational Research on Selective HDAC6 Inhibition and the Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target, particularly in the fields of oncology and immunology. As a unique, predominantly cytoplasmic Class IIb HDAC, its role extends beyond histone deacetylation to the regulation of various cytoplasmic proteins crucial for immune function. Selective inhibition of HDAC6 offers a promising strategy to modulate immune responses with potentially fewer side effects than pan-HDAC inhibitors. This technical guide provides an in-depth overview of the foundational research on selective HDAC6 inhibitors and their impact on the immune system. While this guide focuses on the general effects of selective HDAC6 inhibition, it uses Hdac6-IN-14 as a reference compound where data is available, alongside data from other well-characterized selective HDAC6 inhibitors to illustrate key concepts.
This compound is a highly selective inhibitor of HDAC6 with an IC50 of 42 nM, demonstrating over 100-fold selectivity against other HDAC isoforms such as HDAC1, HDAC2, HDAC3, and HDAC4.[1] This high selectivity makes it a valuable tool for studying the specific roles of HDAC6.
Quantitative Data on Selective HDAC6 Inhibitors
The following tables summarize key quantitative data for various selective HDAC6 inhibitors, illustrating their potency and selectivity. Due to limited publicly available immunological data specifically for this compound, data from other well-studied selective HDAC6 inhibitors are included to provide a comparative context.
Table 1: In Vitro Potency of Selective HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Cell Line/Assay | Reference |
| This compound | HDAC6 | 42 | >100-fold vs. HDAC1/2/3/4 | Enzymatic Assay | |
| ACY-1215 (Ricolinostat) | HDAC6 | 5 | >10-fold vs. Class I HDACs | Enzymatic Assay | [2] |
| Tubastatin A | HDAC6 | 15 | ~1000-fold vs. Class I HDACs | Enzymatic Assay | [3] |
| Nexturastat A | HDAC6 | 5.3 | >190-fold vs. Class I HDACs | Enzymatic Assay | |
| CKD-506 | HDAC6 | 5 | Highly selective | Enzymatic Assay | [4] |
Table 2: Effects of Selective HDAC6 Inhibitors on Immune Cells and Cytokine Production
| Inhibitor | Cell Type | Effect | Cytokine Modulation | In Vivo Model | Reference |
| ACY-1215 | Macrophages | Inhibits LPS-induced activation | ↓ IL-6, ↓ TNF-α, ↓ IL-1β | Acute Liver Failure | [5] |
| ACY-1215 | Melanoma Cells | Downregulates PD-L1 | - | Melanoma Xenograft | [4] |
| Tubastatin A | Macrophages | Restrains LPS-induced activation | ↓ IL-6, ↓ TNF-α, ↓ IL-10 | In vitro | [6] |
| CKD-506 | T cells, B cells | Reduces activation and differentiation | ↓ IL-10, ↓ IL-15, ↓ IL-17, ↓ TNF-α | Murine Lupus Model | [4] |
| General HDAC6i | Macrophages | Promotes M1 polarization, inhibits M2 | ↑ TNF-α, ↑ CXCL10 (M1); ↓ Arg1 (M2) | In vitro | [7][8] |
| General HDAC6i | Regulatory T cells | Enhances suppressive function | - | Autoimmunity Models | [3] |
Key Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 plays a pivotal role in several signaling pathways that are central to the immune response. Selective inhibition of HDAC6 can therefore significantly alter immune cell function and cytokine production.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses. HDAC6 has been shown to be a positive regulator of NF-κB activation. Overexpression of HDAC6 can lead to increased activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[9] Conversely, inhibition of HDAC6 can suppress NF-κB signaling. This is thought to occur through the deacetylation of key pathway components. Nuclear HDAC6 can deacetylate the p65 subunit of NF-κB, which reduces its DNA-binding activity and subsequent transcription of target genes like MMP2.[10]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in immunity and cancer. HDAC6 has been shown to be a key regulator of the STAT3 pathway. HDAC6 can interact with STAT3, leading to a transcriptional response that promotes immune tolerance.[11] Inhibition of HDAC6 has been demonstrated to decrease STAT3 activation and the expression of its downstream targets, such as the immune checkpoint ligand PD-L1.[12] This suggests that HDAC6 inhibitors could be used to overcome immune tolerance in the tumor microenvironment.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Recent studies have shown that HDAC6 is essential for the assembly and activation of the NLRP3 inflammasome.[13][14] HDAC6 facilitates the transport of NLRP3 to the microtubule-organizing center (MTOC), a critical step for inflammasome assembly.[13] Pharmacological inhibition of HDAC6 has been shown to attenuate NLRP3 inflammasome activation.[15]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on common practices in immunology research and should be adapted as needed for specific experimental contexts.
Macrophage Polarization Assay
Objective: To assess the effect of this compound on macrophage polarization.
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete RPMI-1640 medium.
-
Treatment: Pre-treat macrophages with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Polarization:
-
M1 Polarization: Stimulate with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
M2 Polarization: Stimulate with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
-
-
Analysis:
-
Gene Expression: Harvest cells, extract RNA, and perform qRT-PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Fizz1, Mrc1).
-
Protein Expression: Analyze protein levels of M1/M2 markers by Western blot or flow cytometry.
-
Cytokine Secretion: Collect supernatant and measure cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA or a multiplex bead array.
-
T-Cell Proliferation Assay
Objective: To determine the effect of this compound on T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate CD4+ or CD8+ T-cells from splenocytes of mice using magnetic-activated cell sorting (MACS).
-
Labeling: Label the isolated T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Activation and Treatment: Plate the labeled T-cells in 96-well plates pre-coated with anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies. Add varying concentrations of this compound or vehicle control.
-
Incubation: Culture the cells for 72-96 hours.
-
Analysis: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. Each peak of fluorescence intensity represents a cell division.
Western Blot for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the activation of signaling proteins (e.g., NF-κB, STAT3).
Methodology:
-
Cell Culture and Treatment: Culture relevant immune cells (e.g., macrophages, T-cells) and treat with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS for NF-κB, IL-6 for STAT3).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The foundational research on selective HDAC6 inhibitors has firmly established their role as potent modulators of the immune response. By influencing key signaling pathways such as NF-κB, STAT3, and the NLRP3 inflammasome, these inhibitors can regulate the function of various immune cells and the production of a wide array of cytokines. While much of the detailed experimental work has been conducted with compounds like ACY-1215 and Tubastatin A, the high selectivity of this compound makes it an important tool for further dissecting the specific functions of HDAC6 in immunity.
Future research should focus on generating specific data for this compound in various immunological models. In vivo studies will be crucial to understand its efficacy and safety profile in inflammatory and autoimmune diseases, as well as in cancer immunotherapy. Elucidating the precise molecular interactions and downstream effects of this compound will be vital for its potential translation into clinical applications. This technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the therapeutic potential of selective HDAC6 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC Inhibitors as Epigenetic Regulators of the Immune System: Impacts on Cancer Therapy and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. HDAC6 Deacetylase Activity Is Critical for Lipopolysaccharide-Induced Activation of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avstera.com [avstera.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear HDAC6 inhibits invasion by suppressing NF-κB/MMP2 and is inversely correlated with metastasis of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. HDAC6 mediates an aggresome-like mechanism for NLRP3 and pyrin inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 15. Pharmacological Inhibition of HDAC6 Attenuates NLRP3 Inflammatory Response and Protects Dopaminergic Neurons in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hdac6-IN-14 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-14 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[1][2] Its involvement in various cellular processes, such as cell migration, protein degradation, and signaling pathways, has made it a compelling target in cancer and neurodegenerative disease research. This compound has demonstrated a dual mechanism of action, not only inhibiting the deacetylase activity of HDAC6 but also targeting microtubules, contributing to its potent anti-tumor effects.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, tubulin acetylation, and the stability of HSP90 client proteins.
Physicochemical Properties and Stock Solution Preparation
| Property | Value | Reference |
| IC50 (HDAC6) | 42 nM | [1] |
| Molecular Formula | C24H30FN3O4 | [3] |
| Molecular Weight | 443.51 g/mol | [3] |
| Solubility | ≥ 125 mg/mL in DMSO | MedchemExpress Datasheet |
Protocol for Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 4.44 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing or sonicating until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound across various HDAC isoforms and cancer cell lines.
Table 1: this compound Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 42 nM | - | [1] |
| HDAC1 | >100-fold higher | >100x | [1] |
| HDAC2 | >100-fold higher | >100x | [1] |
| HDAC3 | >100-fold higher | >100x | [1] |
| HDAC4 | >100-fold higher | >100x | [1] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Treatment Time | Reference |
| HL60 | Acute Promyelocytic Leukemia | Apoptosis Assay | Significant apoptosis at 1-5 µM | 48 hours | [1] |
| HL60 | Acute Promyelocytic Leukemia | Western Blot | Increased α-tubulin acetylation at 6-36 µM | 24 hours | [1] |
| Mantle Cell Lymphoma Lines | Mantle Cell Lymphoma | MTS Assay | Potent growth inhibition (more powerful than other HDAC6i) | 72 hours | [4] |
| A549 | Non-small Cell Lung Cancer | MTT Assay | Reduced cell viability | 24 hours | [5] |
| LL2 | Lewis Lung Carcinoma | MTT Assay | Reduced cell viability | Not Specified | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol provides a method to determine the effect of this compound on cell viability and to calculate its IC50 value.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 100 µM down to 1 nM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Analysis of α-Tubulin Acetylation by Western Blot
This protocol details the detection of changes in α-tubulin acetylation, a key pharmacodynamic marker of HDAC6 inhibition.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
HSP90 Client Protein Degradation Assay
Inhibition of HDAC6 leads to hyperacetylation of HSP90, which can impair its chaperone function and lead to the degradation of its client proteins. This protocol outlines a method to assess the levels of HSP90 client proteins following this compound treatment.
Materials:
-
Same as for the Western Blot protocol.
-
Primary antibodies against HSP90 client proteins (e.g., Akt, c-Raf, HER2, EGFR) and an HSP90 antibody.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the tubulin acetylation western blot, treating cells with this compound for an appropriate duration (e.g., 24-48 hours) to observe changes in protein levels.
-
Western Blot Analysis:
-
Perform cell lysis, protein quantification, SDS-PAGE, and protein transfer as described above.
-
Probe the membranes with primary antibodies against specific HSP90 client proteins.
-
Use an antibody against total HSP90 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Proceed with secondary antibody incubation, detection, and analysis as previously described. A decrease in the levels of client proteins upon this compound treatment indicates disruption of HSP90 function.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its characterization.
References
- 1. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Hdac6-IN-14 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-14 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and Hsp90. This selective activity makes HDAC6 a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound offers a valuable tool for researchers to investigate the therapeutic potential of selective HDAC6 inhibition in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the deacetylase activity of HDAC6. This leads to the hyperacetylation of its key cytoplasmic substrates. A primary and well-established substrate of HDAC6 is α-tubulin.[1] The acetylation of α-tubulin is a post-translational modification that plays a crucial role in regulating microtubule stability and dynamics, which are essential for intracellular transport and cell motility.[1] By inhibiting HDAC6, this compound increases the levels of acetylated α-tubulin, thereby impacting these fundamental cellular processes.
Furthermore, HDAC6 is involved in the cellular stress response through its interaction with the chaperone protein Hsp90. Inhibition of HDAC6 can lead to the hyperacetylation of Hsp90, affecting its chaperone function and the stability of its client proteins, many of which are implicated in cancer progression. This compound has been shown to induce apoptosis in cancer cell lines and selectively increases the acetylation of α-tubulin without affecting the acetylation levels of histones (e.g., Ac-H3), underscoring its specificity for HDAC6 in a cellular context.[2]
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Notes |
| HDAC6 IC50 | 42 nM | In vitro biochemical assay.[2] |
| Selectivity | >100-fold | Over HDAC1, HDAC2, HDAC3, and HDAC4.[2] |
| Cellular Activity | Induces apoptosis | Observed in HL60 cells at concentrations of 1-5 µM after 48 hours.[2] |
| Cellular Target Engagement | Increases α-tubulin acetylation | Observed in HL60 cells at concentrations of 6-36 µM after 24 hours, with no effect on Ac-H3 levels.[2] |
Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by this compound.
Caption: this compound selectively inhibits HDAC6 in the cytoplasm, leading to the accumulation of acetylated α-tubulin and Hsp90, thereby affecting microtubule dynamics and protein stability.
Experimental Protocols
Biochemical High-Throughput Screening (HTS) Assay for this compound Activity
This protocol describes a fluorogenic assay suitable for HTS to identify and characterize inhibitors of HDAC6. The assay measures the enzymatic activity of recombinant human HDAC6.[3][4]
Materials:
-
Recombinant human HDAC6 enzyme (e.g., BPS Bioscience, Cat# 50056)
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
This compound (or other test compounds) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for a biochemical high-throughput screening assay to determine the inhibitory activity of compounds against HDAC6.
Procedure:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Dispense 1 µL of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known HDAC6 inhibitor (positive control).
-
Add 25 µL of diluted recombinant HDAC6 enzyme in HDAC Assay Buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the HDAC6 fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Add 50 µL of the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based High-Content Analysis (HCA) for this compound Selectivity
This protocol outlines a high-content imaging assay to quantify the selective inhibition of HDAC6 in a cellular context by measuring the acetylation of its specific substrate, α-tubulin.[5]
Materials:
-
Human cell line (e.g., HeLa or U2OS)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
Positive control inhibitors (e.g., a selective HDAC6 inhibitor and a pan-HDAC inhibitor)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-acetylated α-tubulin
-
Mouse anti-α-tubulin
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG conjugated to a different fluorescent dye (e.g., Alexa Fluor 594)
-
-
Nuclear stain (e.g., DAPI)
-
384-well clear-bottom imaging plates
-
High-content imaging system and analysis software
Workflow Diagram:
References
- 1. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating Protein Clearance Mechanisms Using Hdac6-IN-14
For Researchers, Scientists, and Drug Development Professionals
Background: HDAC6 and Protein Homeostasis
Protein homeostasis, or proteostasis, is essential for cellular health and involves the coordinated regulation of protein synthesis, folding, and degradation. Two major pathways for protein clearance are the ubiquitin-proteasome system (UPS) and autophagy. The UPS primarily degrades short-lived, soluble proteins, while autophagy is responsible for clearing long-lived proteins, protein aggregates, and damaged organelles. Histone deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic enzyme that plays a critical role in connecting these two pathways, particularly under conditions of cellular stress.[1][2]
HDAC6 possesses two catalytic deacetylase domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[3] This structure allows it to bind to polyubiquitinated misfolded proteins and facilitate their transport along microtubules to form a perinuclear inclusion body called an aggresome.[2][4][5] The formation of the aggresome serves to sequester potentially toxic protein aggregates, which are then cleared by the autophagy-lysosome pathway.[5]
Mechanism of Action: Hdac6-IN-14
This compound is a selective inhibitor of HDAC6. By inhibiting the deacetylase activity of HDAC6, it disrupts key cellular processes involved in protein clearance. The primary mechanism involves the hyperacetylation of HDAC6 substrates, such as α-tubulin and cortactin, which are crucial for cytoskeletal dynamics and cell motility.[3][5]
Crucially, HDAC6 inhibition impacts the autophagy pathway at a late stage. While the initial formation of autophagosomes around protein aggregates can still occur, the inhibition of HDAC6 impairs the fusion of these autophagosomes with lysosomes.[6][7][8] This blockade prevents the final degradation of the cargo, leading to an accumulation of ubiquitinated proteins and autophagosomes.[8] This makes HDAC6 inhibitors like this compound powerful tools for studying the dynamics of aggresome formation and the role of autophagy in clearing proteotoxic stress.
Applications in Research
-
Neurodegenerative Diseases: The accumulation of misfolded protein aggregates is a hallmark of diseases like Alzheimer's, Parkinson's, and Huntington's.[5] this compound can be used to probe the role of the aggresome-autophagy pathway in the clearance of these toxic aggregates and to evaluate HDAC6 inhibition as a potential therapeutic strategy.[4][5]
-
Cancer Biology: HDAC6 is implicated in cancer cell proliferation, metastasis, and drug resistance.[8][9] this compound can be used to investigate how disrupting protein clearance affects cancer cell survival and sensitivity to other chemotherapeutic agents.
-
Understanding Autophagy: As this compound specifically blocks the autophagosome-lysosome fusion step, it serves as a valuable tool to dissect the molecular machinery governing the final stages of autophagy.[6][8]
Quantitative Data
The following table summarizes key parameters and effects associated with selective HDAC6 inhibitors, providing a reference for designing experiments with this compound.
| Parameter | Value / Observation | Relevance | Reference |
| IC50 (for inhibitor "14") | 17 nM | Demonstrates high potency and selectivity for HDAC6, which is characteristic of this class of inhibitors. | [10] |
| Primary Substrates | α-tubulin, Cortactin, HSP90 | Inhibition leads to hyperacetylation of these proteins, affecting microtubule stability and chaperone function. | [3][5][10] |
| Cellular Effect | Blocks autophagosome-lysosome fusion | Leads to the accumulation of autophagosomes and ubiquitinated protein aggregates. | [6][7][8] |
| Pathway Interaction | Links UPS and Autophagy | Essential for compensatory autophagy when the proteasome is impaired. | [1] |
| Functional Outcome | Impairs clearance of protein aggregates | Useful for studying conditions of proteotoxic stress. | [5][8] |
Visualized Pathways and Workflows
Caption: Mechanism of HDAC6 in protein aggregate clearance and the inhibitory action of this compound.
Caption: Experimental workflow for investigating protein clearance using this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagy Markers
This protocol is designed to quantify changes in key autophagy-related proteins following treatment with this compound.
Materials:
-
Cells of interest (e.g., SH-SY5Y, HEK293T)
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a positive control for aggregate formation
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Ubiquitin, anti-acetylated-α-Tubulin, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours). A positive control group can be treated with MG132 to induce proteotoxic stress.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold RIPA buffer. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 4-20% gradient SDS-PAGE gel. Run the gel and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., LC3B at 1:1000, p62 at 1:1000) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the LC3-II/LC3-I ratio and normalize protein levels to the loading control (β-Actin). An increase in acetylated-α-Tubulin confirms target engagement by the inhibitor.
Protocol 2: Immunofluorescence Staining for Protein Aggregates and LC3 Puncta
This protocol allows for the visualization of protein aggregate formation and autophagosome accumulation within cells.
Materials:
-
Cells plated on glass coverslips in a 24-well plate
-
This compound and vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-Ubiquitin, anti-LC3B
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Plate cells on coverslips and treat with this compound or vehicle as described in Protocol 1.
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate coverslips with primary antibodies (e.g., anti-Ubiquitin 1:200, anti-LC3B 1:200) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Stain with DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. Capture images of ubiquitin aggregates and LC3 puncta.
-
Analysis: Quantify the number and size of puncta per cell using automated image analysis software. An increase in the number of LC3 puncta and ubiquitin-positive aggregates in this compound treated cells indicates a blockage in autophagic flux.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Histone Deacetylase 6 and the Disease Mechanisms of α-Synucleinopathies [frontiersin.org]
- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To prevent neurodegeneration: HDAC6 uses different strategies for different challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Acetylated Tubulin Following Hdac6-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunofluorescent detection and analysis of acetylated α-tubulin in cultured cells following treatment with Hdac6-IN-14, a selective inhibitor of Histone Deacetylase 6 (HDAC6).
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response.[1][2] A key non-histone substrate of HDAC6 is α-tubulin, a major component of microtubules.[1] HDAC6 deacetylates α-tubulin at the lysine-40 residue, a post-translational modification associated with microtubule stability.[3][4] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (hyperacetylation), which can impact microtubule dynamics and function.[5][6][7]
This compound is a chemical probe that selectively inhibits the enzymatic activity of HDAC6. By using this compound, researchers can investigate the specific roles of HDAC6-mediated tubulin deacetylation in various biological systems. Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the relative abundance of acetylated tubulin, providing insights into the efficacy and cellular effects of this compound.
Signaling Pathway of HDAC6-Mediated Tubulin Deacetylation and its Inhibition
The acetylation status of α-tubulin is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin in the cytoplasm. Inhibition of HDAC6 by this compound blocks this deacetylation process, leading to an increase in the levels of acetylated α-tubulin.
Caption: HDAC6 pathway and its inhibition.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of acetylated tubulin in cultured cells treated with this compound.
Materials and Reagents
-
Cell Culture: Adherent cell line of interest (e.g., HeLa, MCF-7, NIH-3T3)
-
Culture Medium: Appropriate complete growth medium for the chosen cell line
-
This compound: Stock solution in DMSO
-
Control Vehicle: DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Mouse anti-acetylated α-tubulin monoclonal antibody (e.g., clone 6-11B-1)
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Glass Coverslips and Microscope Slides
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Immunofluorescence workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed the cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
A typical starting concentration range for selective HDAC6 inhibitors is between 100 nM and 10 µM.[4]
-
Treat the cells with the desired concentrations of this compound or an equivalent volume of DMSO (vehicle control) for a predetermined duration (e.g., 4, 8, 16, or 24 hours).
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with PBS.
-
For PFA fixation: Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
For Methanol fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for PFA-fixed cells):
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking buffer (1% BSA in PBST) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the anti-acetylated α-tubulin primary antibody in blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:1000).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500).
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., exposure time, laser power) for all samples to allow for quantitative comparison.
-
Quantify the mean fluorescence intensity of acetylated tubulin per cell using image analysis software such as ImageJ or CellProfiler. Select the cytoplasm as the region of interest (ROI) for measurement.
-
Data Presentation
While specific quantitative data for this compound is not yet widely published in a format suitable for a direct comparative table, the expected outcome of treatment is a dose-dependent increase in acetylated tubulin levels. Researchers should generate their own dose-response curves to determine the EC50 for their specific cell line and experimental conditions. Below is a template table that can be populated with experimental data.
| Treatment Group | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | DMSO | [Experimental Value] | [Experimental Value] | 1.0 |
| This compound | 100 nM | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| This compound | 500 nM | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| This compound | 1 µM | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| This compound | 5 µM | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| This compound | 10 µM | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak Signal:
-
Increase the concentration of the primary antibody.
-
Increase the incubation time for the primary antibody.
-
Use a brighter secondary antibody.
-
Ensure the fixative is fresh and effective.
-
-
No Increase in Acetylated Tubulin with Treatment:
-
Confirm the activity and concentration of this compound.
-
Increase the treatment duration.
-
Ensure the cell line expresses sufficient levels of HDAC6.
-
Conclusion
This document provides a detailed framework for the successful immunofluorescence staining and analysis of acetylated tubulin following treatment with the selective HDAC6 inhibitor, this compound. By following these protocols, researchers can effectively visualize and quantify the cellular effects of HDAC6 inhibition on the microtubule network, contributing to a deeper understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6 [ouci.dntb.gov.ua]
- 7. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Assessing Hdac6-IN-14 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vivo efficacy of Hdac6-IN-14, a selective inhibitor of Histone Deacetylase 6 (HDAC6). The following sections detail the mechanism of action, experimental protocols for preclinical assessment, and methods for pharmacodynamic and downstream biomarker analysis.
Introduction to this compound
This compound is a potent and highly selective inhibitor of HDAC6 with an IC50 of 42 nM. It demonstrates over 100-fold selectivity against other HDAC isoforms, including HDAC1, HDAC2, HDAC3, and HDAC4[1]. HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its main substrates include α-tubulin and the heat shock protein 90 (Hsp90)[2]. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can, in turn, affect microtubule dynamics, protein folding, and cell motility. This mechanism makes HDAC6 an attractive therapeutic target in oncology and neurodegenerative diseases[3]. In preclinical cancer models, the inhibition of HDAC6 has been shown to induce apoptosis and inhibit tumor growth[1][4].
In Vivo Efficacy Assessment in Xenograft Models
The most common method for evaluating the anti-tumor efficacy of this compound in vivo is through the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.
Animal Model and Tumor Implantation
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude) or SCID mice are commonly used.
-
Cell Lines: A variety of human cancer cell lines can be used, depending on the research focus (e.g., mantle cell lymphoma, glioblastoma, pancreatic cancer).
-
Implantation: Tumor cells are typically injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly using calipers.
Dosing and Administration of this compound
The optimal dosing and administration route for this compound should be determined through pharmacokinetic and tolerability studies. Based on studies with other selective HDAC6 inhibitors, a common starting point for administration is intraperitoneal (i.p.) injection[5].
Table 1: Example Dosing Regimens for HDAC6 Inhibitors in Mice
| Parameter | Example Regimen 1 | Example Regimen 2 |
| Drug | QTX125 (HDAC6 inhibitor) | Ricolinostat (ACY-1215) |
| Dose | 60 mg/kg | 60 mg/kg |
| Route | Intraperitoneal (i.p.) | Oral gavage |
| Frequency | Daily for 5 days, then 2 days off, for 4 weeks | Once daily |
| Vehicle | To be determined based on solubility | To be determined based on solubility |
| Reference | [5][6] | [4] |
Efficacy Endpoints
The primary efficacy endpoint is the inhibition of tumor growth, which is assessed by measuring tumor volume over time.
Table 2: Quantitative Efficacy Endpoints
| Endpoint | Method | Measurement |
| Tumor Volume | Caliper Measurement | Volume (mm³) = (Length x Width²) / 2 |
| Tumor Weight | Scale Measurement | Weight (mg) at the end of the study |
| Survival | Monitoring | Percentage of surviving animals over time |
Pharmacodynamic Biomarker Analysis
To confirm that this compound is engaging its target in vivo, it is crucial to measure the acetylation status of its primary substrate, α-tubulin, in tumor tissues.
Protocol for Measuring Acetylated α-Tubulin by Western Blot
This protocol details the quantification of acetylated α-tubulin in tumor tissue lysates.
-
Tissue Homogenization:
-
Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C[7].
-
As a loading control, also probe for total α-tubulin or a housekeeping protein like β-actin.
-
To assess selectivity, probe a separate blot with an antibody against acetylated histones (e.g., Ac-H3). This compound should not significantly increase histone acetylation[1].
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
-
Table 3: Antibodies for Pharmacodynamic Analysis
| Target | Antibody Type | Recommended Dilution | Supplier Example |
| Acetylated α-Tubulin (Lys40) | Monoclonal (Mouse) | 1:1000 - 1:10,000 | Cell Signaling Technology (#3971)[8], Thermo Fisher Scientific |
| Total α-Tubulin | Monoclonal (Mouse) | 1:1000 - 1:5000 | Various |
| Acetylated Histone H3 | Polyclonal (Rabbit) | 1:1000 | Various |
| β-Actin | Monoclonal (Mouse) | 1:5000 | Various |
Downstream Biomarker Analysis
To understand the biological consequences of HDAC6 inhibition by this compound, downstream markers of cell proliferation and apoptosis can be assessed in tumor tissues using immunohistochemistry (IHC).
Protocol for Ki-67 Immunohistochemistry (Cell Proliferation)
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath[9].
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against Ki-67 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Capture images of multiple high-power fields per tumor section.
-
Quantify the percentage of Ki-67-positive nuclei using image analysis software.
-
Protocol for TUNEL Assay (Apoptosis)
-
Tissue Preparation:
-
Prepare paraffin-embedded tissue sections as described for Ki-67 IHC.
-
-
Permeabilization:
-
Deparaffinize and rehydrate the sections.
-
Incubate with Proteinase K to permeabilize the tissue.
-
-
TUNEL Reaction:
-
Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT will label the 3'-OH ends of fragmented DNA with biotin-dUTP.
-
-
Detection:
-
Incubate with a streptavidin-HRP conjugate.
-
Develop the signal with DAB.
-
Counterstain with a suitable nuclear stain like methyl green or hematoxylin.
-
-
Quantification:
-
Count the number of TUNEL-positive (apoptotic) cells per high-power field.
-
Table 4: Summary of Downstream Biomarker Analysis
| Biomarker | Cellular Process | Method | Quantification |
| Ki-67 | Proliferation | Immunohistochemistry | Percentage of positive nuclei |
| TUNEL | Apoptosis | Terminal deoxynucleotidyl transferase dUTP nick end labeling | Number of positive cells per field |
Visualizations
Signaling Pathway of HDAC6 Inhibition
Caption: HDAC6 inhibition by this compound leads to downstream cellular effects.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing this compound in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. sysy-histosure.com [sysy-histosure.com]
Troubleshooting & Optimization
troubleshooting Hdac6-IN-14 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hdac6-IN-14.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound, with a focus on resolving solubility challenges.
Issue: The compound is difficult to dissolve.
-
Question: I am having trouble dissolving the this compound powder. What is the recommended solvent?
-
Answer: For initial stock solutions, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[1] These solvents are generally effective for dissolving many small molecule inhibitors. Start by adding a small volume of the solvent to the vial of the compound and vortex thoroughly. Gentle warming (to 37°C) and sonication can also aid in dissolution.[1]
-
-
Question: I have tried DMSO, but the compound is not fully dissolving or is taking a very long time. What else can I do?
-
Answer: If you are still facing issues, consider the following steps:
-
Increase Solvent Volume: You may be trying to prepare a stock solution that is too concentrated. Try adding more solvent to decrease the concentration.
-
Sonication: Place the vial in a sonicating water bath for 5-10 minutes to help break up any clumps of powder and increase the surface area for dissolution.[1]
-
Gentle Warming: Warm the solution to 37°C in a water bath. Be cautious not to overheat the compound, as this could lead to degradation.
-
Alternative Solvents: If DMSO is not effective, you can try other solvents such as DMF or ethanol.[2] However, always consider the compatibility of the solvent with your downstream experimental assay.
-
-
Issue: The compound precipitates out of solution.
-
Question: My this compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation upon dilution:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock solution in a solvent like ethanol or directly in cell culture medium containing serum, which can help maintain solubility.[1]
-
Use of Pluronic F-68 or Tween 80: Adding a small amount of a non-ionic surfactant like Pluronic F-68 or Tween 80 to your aqueous buffer can help to keep the compound in solution.[1] A final concentration of 0.01-0.1% is often sufficient.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to minimize solvent effects and toxicity.[1]
-
Rapid Mixing: When diluting, add the compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
-
-
Question: I am still observing precipitation even after trying the above methods. What are my options?
-
Answer: If precipitation persists, you may need to consider more advanced formulation strategies, such as the use of cyclodextrins or creating a lipid-based formulation. However, these methods will require significant optimization and validation for your specific application. It may also be beneficial to perform a solubility test in a small volume of your final assay buffer to determine the maximum achievable concentration without precipitation.
-
Frequently Asked Questions (FAQs)
General Properties
-
Question: What is this compound?
-
Question: What is the molecular weight of this compound?
-
Answer: The molecular weight of this compound is 443.51 g/mol .[3]
-
-
Question: What is the primary mechanism of action of this compound?
-
Answer: this compound functions by inhibiting the enzymatic activity of HDAC6. HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin.[5][6] By inhibiting HDAC6, this compound leads to an increase in the acetylation of its substrates, which can affect cellular processes like cell motility, protein trafficking, and apoptosis.[3][7]
-
Handling and Storage
-
Question: How should I store this compound?
-
Question: How stable is this compound in solution?
-
Answer: The stability of this compound in solution can vary depending on the solvent and storage conditions. To ensure the integrity of the compound, it is best to use freshly prepared solutions for your experiments. Avoid repeated freeze-thaw cycles of your stock solutions.[8]
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| DMF | Soluble | An alternative to DMSO for stock solutions.[1] |
| Ethanol | Soluble | Can be used for intermediate dilutions.[2] |
| Water | Insoluble | The compound is expected to have low aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Prone to precipitation, especially at higher concentrations.[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicating water bath (optional)
-
Warming block or water bath (optional)
-
-
Preparation of Stock Solution (e.g., 10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW = 443.51 g/mol ), you would add 225.5 µL of DMSO. c. Add the calculated volume of DMSO to the vial. d. Cap the vial tightly and vortex for 2-5 minutes until the powder is completely dissolved. e. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it to 37°C for a short period, followed by vortexing. f. Once dissolved, aliquot the stock solution into single-use, light-protected tubes. g. Store the aliquots at -80°C.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the stock solution. b. Perform serial dilutions of the stock solution in an appropriate solvent (e.g., cell culture medium or assay buffer) to achieve the desired final concentrations for your experiment. c. When diluting into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation. d. Use the freshly prepared working solutions immediately.
Visualizations
Caption: Simplified signaling pathway of HDAC6 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 (His-tag), human recombinant | 03-226 [merckmillipore.com]
- 9. cloud-clone.com [cloud-clone.com]
preventing off-target effects of Hdac6-IN-14
Welcome to the technical support center for Hdac6-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing and understanding its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm. Its main function is to remove acetyl groups from non-histone proteins, playing a crucial role in various cellular processes. Key substrates of HDAC6 include α-tubulin and the heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect microtubule stability, protein folding, and cell motility.[1]
Q2: Is this compound completely selective for HDAC6?
While this compound is designed to be a selective inhibitor of HDAC6, it is not entirely specific and exhibits some off-target activity. Research has shown that at higher concentrations, like many small molecule inhibitors, it can affect other cellular targets. Notably, this compound has been observed to also target microtubules, a feature that contributes to its overall anti-tumor effects.[1] This dual-targeting mechanism highlights the importance of carefully designed experiments to dissect the specific contributions of HDAC6 inhibition versus its off-target effects.
Q3: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is its direct interaction with and stabilization of microtubules.[1] This is distinct from the hyperacetylation of α-tubulin that results from HDAC6 inhibition. This direct effect on microtubule dynamics can independently contribute to the compound's cytotoxic and anti-proliferative properties. It is crucial for researchers to consider this dual mechanism when interpreting experimental results.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for obtaining reliable and interpretable data. Here are a few strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (e.g., increased α-tubulin acetylation) without engaging known off-targets.
-
Employ Control Compounds: Use a structurally related but inactive compound as a negative control to account for non-specific effects. Additionally, using another HDAC6 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to HDAC6 inhibition.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate HDAC6 expression. Comparing the phenotype of this compound treatment with that of genetic perturbation of HDAC6 can help distinguish on-target from off-target effects.
-
Orthogonal Assays: Confirm key findings using multiple, independent experimental approaches.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | - Inconsistent inhibitor concentration.- Cell passage number and density variations.- Degradation of the inhibitor stock solution. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Maintain consistent cell culture conditions.- Aliquot and store the stock solution at -80°C and avoid repeated freeze-thaw cycles. |
| Observed phenotype does not correlate with HDAC6 inhibition (e.g., no change in α-tubulin acetylation). | - The phenotype is an off-target effect.- The concentration of this compound is too low.- The antibody for detecting acetylated tubulin is not working correctly. | - Perform a dose-response curve to confirm the on-target activity of the inhibitor.- Validate the antibody with a positive control (e.g., treatment with a pan-HDAC inhibitor like Trichostatin A).- Use an orthogonal method, such as a genetic approach (siRNA/CRISPR), to validate that the phenotype is HDAC6-dependent. |
| High levels of cell death observed even at low concentrations. | - The cell line is particularly sensitive to microtubule-targeting agents.- The observed toxicity is an off-target effect. | - Compare the toxicity of this compound with other microtubule-stabilizing agents (e.g., paclitaxel) at equimolar concentrations.- Utilize a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at non-toxic concentrations. |
| Difficulty in distinguishing between HDAC6 inhibition and microtubule-targeting effects. | - Both mechanisms are active at the concentration used. | - Perform a tubulin polymerization assay to directly measure the effect of this compound on microtubule dynamics in vitro.- Compare the effects of this compound in wild-type cells versus cells where HDAC6 has been knocked out. In HDAC6 knockout cells, any remaining effect can be attributed to off-target mechanisms. |
Quantitative Data
Table 1: this compound Selectivity Profile
This table summarizes the inhibitory activity of this compound against various HDAC isoforms. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity index is calculated by dividing the IC50 for a specific HDAC isoform by the IC50 for HDAC6. A higher selectivity index indicates greater selectivity for HDAC6 over the other isoform.
| HDAC Isoform | IC50 (nM) | Selectivity Index (vs. HDAC6) |
| HDAC6 | 17 | 1 |
| HDAC1 | 425 | 25 |
| HDAC8 | 3400 | 200 |
Data compiled from available literature. A full selectivity panel is not currently available in the public domain.[1]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the verification of this compound binding to HDAC6 within intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against HDAC6
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Thermocycler
-
Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with this compound at various concentrations or a single, optimized concentration. Include a DMSO-treated control. Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler. Include an unheated control at room temperature.
-
Lysis: Immediately after heating, cool the samples on ice. Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Determine the protein concentration of each sample. Normalize the protein concentrations and analyze the levels of soluble HDAC6 by Western blotting using an anti-HDAC6 antibody.
-
Data Analysis: Quantify the band intensities for HDAC6 at each temperature. Plot the percentage of soluble HDAC6 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Protocol 2: Immunoprecipitation followed by Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol is designed to identify proteins that interact with this compound, including potential off-targets.
Materials:
-
Cells of interest
-
This compound (or a biotinylated/clickable version if available)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against HDAC6 (for on-target pulldown) or affinity beads (for inhibitor pulldown)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Mass spectrometry-compatible reagents (e.g., trypsin, urea)
Procedure:
-
Cell Lysis: Treat cells with this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation/Affinity Pulldown:
-
For HDAC6-interacting partners: Incubate the cell lysate with an anti-HDAC6 antibody, followed by the addition of Protein A/G beads to pull down HDAC6 and its interacting partners.
-
For direct inhibitor targets: If a modified version of this compound is available (e.g., biotinylated), incubate the lysate with streptavidin beads to pull down proteins that directly bind to the inhibitor.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins in each sample using a protein database search algorithm. Compare the proteins identified in the this compound-treated sample to the control sample to identify proteins that are enriched upon inhibitor treatment. These enriched proteins are potential on- and off-targets.
Visualizations
Caption: Signaling pathways influenced by HDAC6 and the points of intervention by this compound.
Caption: Workflow for investigating and validating the off-target effects of this compound.
Caption: A logical troubleshooting workflow for unexpected results with this compound.
References
improving Hdac6-IN-14 stability in solution
Welcome to the technical support center for Hdac6-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this selective HDAC6 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a highly selective inhibitor of Histone Deacetylase 6 (HDAC6), with an IC50 of 42 nM. It shows over 100-fold selectivity for HDAC6 compared to other HDAC isoforms like HDAC1, HDAC2, HDAC3, and HDAC4.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 3023019-97-5[1] |
| Molecular Formula | C₂₄H₃₀FN₃O₄[1] |
| Molecular Weight | 443.51 g/mol [1] |
Q2: How should I dissolve this compound?
Q3: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue with compounds dissolved in DMSO when diluted into an aqueous solution. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%. However, some are more sensitive. Ensure your final DMSO concentration is as low as possible while maintaining the solubility of this compound.
-
Increase the volume of the aqueous solution: Adding the DMSO stock solution to a larger volume of buffer or medium can help to prevent localized high concentrations that lead to precipitation.
-
Vortex or sonicate: After adding the inhibitor to the aqueous solution, gentle vortexing or brief sonication can help to dissolve any precipitate that may have formed.
-
Prepare working solutions in media containing serum: The presence of proteins in serum can sometimes help to stabilize small molecules and prevent precipitation.
Q4: How should I store this compound?
A4: Proper storage is crucial to maintain the stability of this compound.
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage.[2]
-
Stock Solutions: Prepare aliquots of your stock solution in an appropriate solvent (e.g., DMSO) and store them at -80°C.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q5: What is the expected stability of this compound in solution?
A5: this compound belongs to the hydroxamic acid class of compounds. Hydroxamic acids can be susceptible to hydrolysis, especially at non-neutral pH. While specific stability data for this compound is not available, it is recommended to prepare fresh working solutions from your frozen stock for each experiment to ensure potency. For long-term experiments, it is advisable to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare a fresh stock solution from the solid compound. Ensure proper storage of stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Perform a stability test of your working solution under experimental conditions (see Experimental Protocols section). |
| Precipitation of this compound | Visually inspect your working solution for any precipitate. If present, refer to the FAQ on preventing precipitation. Consider lowering the final concentration of the inhibitor. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. If possible, confirm the concentration of your stock solution using a suitable analytical method like HPLC-UV. |
| Inactive Enzyme | Ensure your HDAC6 enzyme is active. Run a positive control with a known HDAC6 inhibitor. Check the storage and handling of your enzyme. |
Issue 2: Poor Solubility
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Try dissolving this compound in alternative organic solvents such as DMF or Ethanol. For aqueous solutions, ensure the pH is compatible with the compound's stability. |
| Low Temperature | Gently warm the solution to aid dissolution. However, be cautious as heat can also promote degradation. |
| High Concentration | Attempt to dissolve the compound at a lower concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -80°C.
Protocol 2: Assessing the Stability of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific buffer or medium.
-
Preparation: Prepare a solution of this compound in the desired buffer at the working concentration.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of this compound as a function of time. The rate of decrease in concentration will indicate the stability of the compound under the tested conditions.
Visualizations
References
Technical Support Center: Addressing Hdac6-IN-14 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Hdac6-IN-14 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual-function inhibitor. It selectively inhibits the enzymatic activity of Histone Deacetylase 6 (HDAC6), a primarily cytoplasmic enzyme. This leads to the hyperacetylation of its non-histone substrates, including α-tubulin and Hsp90.[1] Additionally, this compound directly targets microtubules, contributing to its anti-tumor effects independently of HDAC6 inhibition.[1] This dual activity can induce cell cycle arrest, apoptosis, and interfere with cell motility.
Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the possible reasons?
Intrinsic resistance to this compound can be multifactorial and may be due to:
-
Low HDAC6 expression: The cell line may not express sufficient levels of HDAC6, which is a primary target of the inhibitor.
-
High expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, preventing it from reaching its intracellular targets.[2][3][4][5]
-
Alterations in microtubule dynamics: Pre-existing mutations in tubulin genes or expression of specific tubulin isotypes can reduce the binding affinity of microtubule-targeting agents.[6]
-
Active pro-survival signaling pathways: Constitutive activation of pathways like PI3K/Akt or MAPK can promote cell survival and override the pro-apoptotic signals induced by this compound.
-
Inefficient induction of apoptosis or autophagy: Defects in the cellular machinery responsible for programmed cell death or autophagy can render cells resistant to drug-induced stress.
Q3: After initial sensitivity, my cancer cell line has developed acquired resistance to this compound. What are the likely mechanisms?
Acquired resistance often develops through the selection and expansion of cells with specific molecular changes. Potential mechanisms include:
-
Upregulation of drug efflux pumps: Similar to intrinsic resistance, prolonged exposure to the drug can lead to the overexpression of ABC transporters.
-
Mutations in HDAC6 or tubulin: While less common, mutations in the drug-binding sites of HDAC6 or tubulin could reduce the efficacy of this compound.
-
Activation of bypass signaling pathways: Cells may activate alternative survival pathways to compensate for the inhibition of HDAC6 and microtubule disruption.
-
Changes in the expression of apoptosis-related proteins: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can confer resistance.
-
Increased protein degradation of this compound: Cells may enhance the metabolic breakdown of the drug, reducing its effective intracellular concentration.
Q4: Can I combine this compound with other drugs to overcome resistance?
Yes, combination therapy is a promising strategy. Based on the potential resistance mechanisms, consider combining this compound with:
-
ABC transporter inhibitors: To block the efflux of this compound.
-
Inhibitors of pro-survival pathways: Such as PI3K/Akt or MEK/ERK inhibitors, to block bypass pathways.[7]
-
BH3 mimetics (e.g., Venetoclax): To directly target anti-apoptotic Bcl-2 family proteins and enhance apoptosis.[8]
-
Proteasome inhibitors (e.g., Bortezomib): The combination of HDAC6 and proteasome inhibition can lead to synergistic cell death by disrupting two major protein degradation pathways.[3]
-
Immunotherapy (e.g., anti-PD-L1): HDAC6 inhibition can have immunomodulatory effects, potentially enhancing the efficacy of immune checkpoint inhibitors.[3][7]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing resistance to this compound in your experiments.
Problem 1: Higher than expected IC50 value in a new cell line (Intrinsic Resistance).
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Low HDAC6 expression | 1. Assess HDAC6 protein levels by Western blot. 2. Compare to a panel of sensitive cell lines. | Western Blot for HDAC6 |
| High expression of ABC transporters | 1. Measure mRNA and protein levels of common drug efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2). 2. Perform a drug efflux assay using a fluorescent substrate. | qPCR for ABC Transporters, Western Blot for ABC Transporters, Rhodamine 123 Efflux Assay |
| Tubulin isotype composition | 1. Analyze the expression of different β-tubulin isotypes, particularly βIII-tubulin, which is associated with resistance to microtubule-targeting agents.[6] | Western Blot for β-tubulin Isotypes |
| Active pro-survival signaling | 1. Profile the phosphorylation status of key proteins in survival pathways (e.g., Akt, ERK) by Western blot. | Western Blot for Phospho-Akt and Phospho-ERK |
Problem 2: Loss of drug efficacy over time (Acquired Resistance).
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Development of a resistant cell population | 1. Generate a this compound resistant cell line by continuous exposure to escalating drug concentrations. 2. Compare the molecular profile of the resistant line to the parental line. | Generation of a Resistant Cell Line |
| Upregulation of drug efflux pumps | 1. Compare ABC transporter expression and activity in parental vs. resistant cells. | qPCR for ABC Transporters, Western Blot for ABC Transporters, Rhodamine 123 Efflux Assay |
| Altered apoptosis regulation | 1. Assess the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) in parental vs. resistant cells. 2. Measure apoptosis induction by this compound in both cell lines. | Western Blot for Apoptosis-Related Proteins, Annexin V/PI Apoptosis Assay |
| Increased autophagy as a survival mechanism | 1. Monitor autophagy markers (e.g., LC3-II conversion, p62 degradation) in response to treatment. | Western Blot for LC3 and p62 |
Quantitative Data
Table 1: Comparative IC50 Values of this compound and other HDAC Inhibitors
| Compound | Target(s) | Cell Line | IC50 (nM) |
| This compound | HDAC6, Microtubules | HCT-116 | ~17 (HDAC6 enzyme) |
| Ricolinostat (ACY-1215) | HDAC6 | Multiple Myeloma (various) | 200 - 1000 |
| Tubastatin A | HDAC6 | PANC1 | > 50,000 |
| Vorinostat (SAHA) | Pan-HDAC | HCT-116 | ~670 |
| Panobinostat | Pan-HDAC | Multiple Myeloma (various) | 10 - 50 |
Note: IC50 values can vary significantly between different cell lines and experimental conditions. The value for this compound is for enzymatic inhibition and cellular IC50 may differ.[1]
Experimental Protocols
Generation of a Resistant Cell Line
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20 for 48-72 hours.
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in fresh medium until they reach 70-80% confluency.
-
Dose Escalation: Gradually increase the concentration of this compound (e.g., 1.5 to 2-fold increments) in subsequent treatment cycles.
-
Repeat Cycles: Repeat the cycle of treatment and recovery for several months.
-
Confirmation of Resistance: Periodically determine the IC50 of the treated cell population. A significant increase in the IC50 value (typically >5-10 fold) compared to the parental line indicates the development of resistance.
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish a stable resistant cell line.
Western Blot for Acetylated α-Tubulin and Hsp90
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor (like Trichostatin A) to preserve acetylation marks.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated α-tubulin, total α-tubulin, acetylated Hsp90, total Hsp90, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate.
-
Rhodamine 123 Loading: Incubate the cells with the fluorescent substrate Rhodamine 123.
-
Efflux Monitoring: Wash the cells and monitor the decrease in intracellular fluorescence over time using a fluorescence plate reader. A faster decrease in fluorescence in the resistant cells indicates higher efflux activity.
-
Inhibitor Control: As a positive control, pre-incubate a set of resistant cells with a known ABC transporter inhibitor (e.g., Verapamil for MDR1) to confirm that the efflux is transporter-mediated.
Visualizations
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 4. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize Hdac6-IN-14 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the potential toxicity of Hdac6-IN-14 in animal studies. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selective action important for toxicity?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, where it deacetylates non-histone proteins like α-tubulin and Hsp90.[1][2][3] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can lead to broad cellular toxicity, the selectivity of this compound is a key advantage.[4] The viability of HDAC6 knockout mice suggests that specific inhibition of this enzyme should be better tolerated than non-selective HDAC inhibition.[5][6]
Q2: What are the known toxicities of this compound in animal models?
Direct, comprehensive toxicity studies on this compound are limited in publicly available literature. However, one study characterized it as having "low toxicity" based on a brine shrimp lethality bioassay.[7] In a mouse behavioral study, intraperitoneal administration of 100 mg/kg/day for five days was utilized without reported adverse effects, suggesting this dose is tolerated for short-term studies.[7] General toxicities associated with the broader class of HDAC inhibitors include fatigue, nausea, vomiting, diarrhea, and hematological effects such as thrombocytopenia and anemia.[8][9] Close monitoring for these general signs of toxicity is recommended.
Q3: What are the potential on-target effects of HDAC6 inhibition that could lead to toxicity?
HDAC6 plays a role in various cellular processes, and its inhibition, even if selective, could theoretically lead to on-target toxicities. Key substrates of HDAC6 include α-tubulin and the heat shock protein 90 (Hsp90).[1][3] Dysregulation of microtubule dynamics through hyperacetylation of α-tubulin and disruption of Hsp90-mediated protein folding could impact normal cellular functions.[1][3] However, the primary substrates of HDAC6 are non-histone proteins in the cytoplasm, which is thought to contribute to a more favorable toxicity profile compared to inhibitors of nuclear HDACs that broadly affect gene expression.[1]
Troubleshooting Guide: Managing Potential Toxicity
Proactive measures and careful monitoring are crucial for minimizing toxicity in animal studies with this compound. This guide provides troubleshooting strategies for common challenges.
| Potential Issue | Recommended Action | Rationale |
| Determining Optimal Dose | - Conduct a dose-range finding study. - Start with a low dose (e.g., 10-25 mg/kg) and escalate. - Monitor for clinical signs of toxicity (weight loss, lethargy, ruffled fur). | Establishes the Maximum Tolerated Dose (MTD) and a therapeutic window for your specific animal model and disease state. |
| Vehicle Selection and Formulation | - Review literature for similar compounds. Common vehicles for in vivo studies of small molecules include DMSO, PEG400, Tween 80, and saline. - Assess the solubility of this compound in various vehicles. - Perform a vehicle-only control group to rule out vehicle-induced toxicity. | Proper formulation ensures bioavailability and minimizes local irritation or toxicity from the vehicle itself. |
| Monitoring for Adverse Effects | - Daily clinical observations (activity, posture, grooming). - Weekly body weight measurements. - At study termination, perform complete blood counts (CBC) and serum chemistry panels. - Conduct histopathological analysis of major organs. | Early detection of subtle toxicities allows for dose adjustments or intervention, improving animal welfare and data quality. |
| Confirming Target Engagement In Vivo | - Measure the acetylation of α-tubulin in tissues of interest or peripheral blood mononuclear cells (PBMCs). - This can be done via Western blot or immunohistochemistry. | Confirms that this compound is hitting its target at the administered dose, helping to correlate efficacy with target inhibition and distinguish on-target from off-target toxicity. |
Experimental Protocols
Protocol 1: In Vivo Dose Formulation (Example)
This is a general example and may require optimization based on the specific solubility characteristics of your batch of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile 0.9% saline
Procedure:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL). Gentle warming and vortexing may be required.
-
For a final dosing solution, prepare a vehicle mixture of DMSO:PEG400:Tween 80:Saline. A common ratio is 10:40:5:45.
-
Slowly add the this compound stock solution to the vehicle mixture while vortexing to achieve the desired final concentration.
-
Ensure the final solution is clear and free of precipitation before administration.
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection).
Protocol 2: Western Blot for α-Tubulin Acetylation
This protocol outlines the steps to measure the primary pharmacodynamic biomarker of HDAC6 inhibition.
Materials:
-
Tissue or cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-tubulin (Lys40)
-
Mouse anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Homogenize tissue samples or lyse cells in protein lysis buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Workflow for an In Vivo Study with this compound.
References
- 1. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? | Semantic Scholar [semanticscholar.org]
- 3. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network-based assessment of HDAC6 activity predicts preclinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Monitoring histone deacetylase inhibition in vivo: noninvasive magnetic resonance spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Hdac6-IN-14
Welcome to the technical support center for Hdac6-IN-14. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 42 nM.[1][2] Its primary mechanism of action is to block the deacetylase activity of HDAC6, which is predominantly a cytoplasmic enzyme. Unlike other HDACs that primarily target histones, HDAC6's main substrates are non-histone proteins such as α-tubulin and the heat shock protein 90 (HSP90).[3][4] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect various cellular processes including cell motility, protein quality control, and stress responses.[3][4]
Q2: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is soluble in DMSO. Prepare fresh dilutions from a stock solution for each experiment, as repeated freeze-thaw cycles can degrade the compound. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.[5]
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to HDAC6 inhibition. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration.
-
Off-Target Effects: While this compound is highly selective for HDAC6, at higher concentrations, off-target effects can occur.[3] One study suggested that at higher concentrations, it might also target microtubules independently of HDAC6.[3] To mitigate this, use the lowest effective concentration determined from your dose-response experiments and consider using a negative control compound if available.
-
Experimental Confluency: The density of your cell culture can influence the cellular response to treatment. Standardize your seeding density and ensure that cells are in the logarithmic growth phase at the time of treatment.
Q3: My Western blot results for α-tubulin acetylation are not showing a clear increase after treatment with this compound. What should I check?
-
Antibody Quality: The quality of the primary antibody against acetylated α-tubulin is critical. Ensure you are using a validated antibody at the recommended dilution.
-
Lysis Buffer Composition: Include a pan-HDAC inhibitor cocktail in your lysis buffer to prevent deacetylation of proteins after cell lysis. A common cocktail includes Trichostatin A (TSA) and sodium butyrate.
-
Loading Controls: Use total α-tubulin as a loading control to normalize the levels of acetylated α-tubulin. This is crucial to confirm that the observed changes are due to altered acetylation and not variations in protein loading.
-
Treatment Conditions: Optimize the concentration and incubation time of this compound. A time-course and dose-response experiment is recommended. For example, treatment of HL60 cells with 6-36 μM of this compound for 24 hours has been shown to induce α-tubulin acetylation.[1]
Q4: Are there any known off-target effects of this compound?
This compound is reported to be highly selective for HDAC6, with over 100-fold selectivity against HDAC1, HDAC2, HDAC3, and HDAC4.[1][2] However, one study has suggested that at higher concentrations, it may also have an effect on microtubules that is independent of its HDAC6 inhibitory activity.[3] Researchers should be mindful of this potential off-target effect and use the lowest effective concentration possible.
Troubleshooting Guides
Problem: High Variability in Replicate Wells of a Cell-Based Assay
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution of this compound | Ensure the compound is fully dissolved in DMSO before further dilution in media. Visually inspect for any precipitate. Gentle warming or vortexing may aid dissolution. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells to prevent settling. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
Problem: No or Weak Signal in Immunofluorescence for Acetylated Tubulin
| Possible Cause | Troubleshooting Step |
| Suboptimal Fixation | The choice of fixative can impact antibody binding. Test different fixation methods, such as 4% paraformaldehyde or ice-cold methanol. |
| Insufficient Permeabilization | For cytoplasmic targets like acetylated tubulin, proper permeabilization is key. Use a detergent like Triton X-100 or saponin at an optimized concentration and incubation time. |
| Low Primary Antibody Concentration | Titrate the primary antibody to determine the optimal concentration for your cell type and experimental conditions. |
| Inhibitor Inactivity | Prepare fresh dilutions of this compound for each experiment to ensure its potency. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. HDAC1/2/3/4 | Reference |
| HDAC6 | 42 | >100-fold | [1][2] |
| HDAC1 | >5000 | - | [1] |
| HDAC8 | - | >200-fold | [3] |
Table 2: Cellular Effects of this compound in HL60 Cells
| Treatment Condition | Observed Effect | Reference |
| 1-5 µM for 48 hours | Significant induction of apoptosis | [1] |
| 6-36 µM for 24 hours | Increased acetylation of α-tubulin | [1] |
| ≤36 µM for 24 hours | No effect on Ac-H3 levels | [1] |
Experimental Protocols
Western Blot for α-Tubulin Acetylation
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor cocktail (e.g., 10 µM Trichostatin A, 5 mM sodium butyrate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Strip the membrane and re-probe for total α-tubulin as a loading control.
-
Immunofluorescence for Acetylated Tubulin
This is a general protocol and may require optimization.
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
-
Fixation:
-
Wash cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against acetylated α-tubulin in the blocking buffer.
-
Incubate the coverslips with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBST.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filters.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin and HSP90, which in turn affects various cellular processes.
Caption: A typical workflow for analyzing protein acetylation by Western blot following treatment with this compound.
Caption: A logical troubleshooting workflow to address inconsistent experimental results when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase 6 Regulates Growth Factor-Induced Actin Remodeling and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
refining Hdac6-IN-14 delivery methods for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hdac6-IN-14 in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also identified as compound 10p) is a highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin and the heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. This disrupts microtubule dynamics and chaperone signaling, which can, in turn, affect cell motility, protein degradation pathways, and cell death.[2] Unlike pan-HDAC inhibitors, the high selectivity of this compound for HDAC6 is expected to result in a more targeted therapeutic effect with potentially fewer side effects.[2]
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor of HDAC6. It has an IC50 of 42 nM for HDAC6 and displays over 100-fold selectivity against HDAC1, HDAC2, HDAC3, and HDAC4.[1] In cellular assays, it has been shown to induce the acetylation of the HDAC6-specific substrate α-tubulin, without affecting the acetylation of the HDAC1/2/3 substrate, histone H3.[1]
Q3: What are the known in vitro effects of this compound?
A3: In vitro studies have demonstrated that this compound can induce apoptosis in human leukemia (HL60) cells.[1] It also leads to a dose-dependent increase in the acetylation of α-tubulin in these cells, confirming its engagement with its intended target.[1]
Q4: Is there any published in vivo data for this compound?
A4: As of the latest available information, there are no published in vivo studies specifically detailing the delivery methods, pharmacokinetics, or efficacy of this compound. The primary research article describing its synthesis and in vitro characterization does not include animal studies.[1] Therefore, the in vivo protocols and troubleshooting advice provided here are based on best practices for similar selective HDAC6 inhibitors.
Troubleshooting Guide for In Vivo Studies
Problem 1: Poor solubility of this compound for in vivo formulation.
-
Possible Cause: this compound, like many small molecule inhibitors, may have limited aqueous solubility.
-
Solution:
-
Vehicle Screening: A systematic screening of different biocompatible vehicles is recommended. Common vehicles for administering HDAC inhibitors in vivo include:
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
A solution of 10% DMSO and 90% corn oil.
-
A solution of 10% DMSO and 90% of a 20% Captisol® (SBE-β-CD) in saline solution.
-
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: For some compounds, adjusting the pH of the formulation can improve solubility. This should be done cautiously and with consideration for the stability of the compound and the tolerability of the vehicle by the animal.
-
Problem 2: Lack of observable in vivo efficacy (e.g., no tumor growth inhibition).
-
Possible Causes:
-
Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site.
-
Poor Pharmacokinetics: The compound may be rapidly metabolized or cleared from circulation, resulting in insufficient exposure. While specific pharmacokinetic data for this compound is unavailable, hydroxamic acid-based HDAC inhibitors can suffer from poor pharmacokinetic profiles.[3]
-
Ineffective Route of Administration: The chosen route of administration may not be optimal for achieving the desired biodistribution.
-
-
Solutions:
-
Dose-Escalation Study: Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that shows target engagement (e.g., increased α-tubulin acetylation in peripheral blood mononuclear cells or tumor tissue).
-
Pharmacokinetic Analysis: Perform a pharmacokinetic study to determine key parameters such as Cmax, Tmax, half-life, and bioavailability. This will inform the dosing regimen (e.g., frequency of administration).
-
Alternative Administration Routes: Consider different routes of administration. Intraperitoneal (i.p.) and oral (p.o.) administration are common for HDAC inhibitors in preclinical studies. For some tumor models, intratumoral (i.t.) injection may be an option.[4]
-
Pharmacodynamic Assessment: Measure the level of acetylated α-tubulin in tissues of interest to confirm that the drug is reaching its target and exerting its biochemical effect.
-
Problem 3: Observed toxicity in animal models.
-
Possible Causes:
-
On-Target Toxicity: Inhibition of HDAC6 in certain tissues may lead to adverse effects.
-
Off-Target Effects: Although highly selective, at high concentrations, this compound may inhibit other HDACs or unrelated proteins.
-
Vehicle Toxicity: The vehicle used for formulation may be causing toxicity.
-
-
Solutions:
-
Dose Reduction: Lower the dose to a level that is efficacious but not toxic.
-
Toxicity Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and signs of distress. Perform regular blood counts and serum chemistry analysis.
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity.
-
Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to identify any tissue damage.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound (Compound 10p)
| Parameter | Value | Reference |
| HDAC6 IC50 | 42 nM | [1] |
| HDAC1 IC50 | >5,000 nM | [1] |
| HDAC2 IC50 | >5,000 nM | [1] |
| HDAC3 IC50 | >5,000 nM | [1] |
| HDAC4 IC50 | >5,000 nM | [1] |
| Selectivity (HDAC1/HDAC6) | >119-fold | [1] |
Table 2: Example In Vivo Efficacy of a Selective HDAC6 Inhibitor (Compound 10c)
Note: This data is for a different selective HDAC6 inhibitor and is provided as an example of what a typical in vivo study might yield.
| Animal Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |
| B16-F10 Melanoma Xenograft | Compound 10c (i.p.) | 80 mg/kg | 32.9% | |
| B16-F10 Melanoma Xenograft | Compound 10c + NP19 (PD-L1 inhibitor) | 80 mg/kg | 60.1% |
Experimental Protocols
Protocol 1: In Vitro Cellular Assay for Target Engagement
-
Cell Culture: Plate HL60 cells at a density of 5 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 36 μM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated α-tubulin, total α-tubulin, acetylated histone H3, and total histone H3.
-
Use a loading control such as GAPDH or β-actin.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
Protocol 2: General In Vivo Efficacy Study in a Xenograft Mouse Model (Example)
Disclaimer: This is a general protocol based on studies with other selective HDAC6 inhibitors and has not been specifically validated for this compound.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice) for tumor xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 5 x 10^6 A549 lung cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Randomization: When the tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Formulation Preparation: Prepare the formulation of this compound in a suitable vehicle (see Troubleshooting Guide). For example, dissolve the compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing and Administration: Administer this compound or the vehicle control to the mice via the chosen route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily for 14-21 days).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Perform statistical analysis to determine the significance of the results.
-
Pharmacodynamic Analysis (Optional): Collect tumor tissue and/or blood samples at various time points to assess the level of acetylated α-tubulin by Western blot or immunohistochemistry to confirm target engagement in vivo.
Visualizations
Caption: A diagram illustrating the inhibition of HDAC6 by this compound and its downstream effects.
Caption: A flowchart outlining the key steps in a typical in vivo efficacy study for an HDAC6 inhibitor.
References
- 1. Development of Fluorinated Peptoid-Based Histone Deacetylase (HDAC) Inhibitors for Therapy-Resistant Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual molecule targeting HDAC6 leads to intratumoral CD4+ cytotoxic lymphocytes recruitment through MHC-II upregulation on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hdac6-IN-14: A Comparative Analysis of Efficacy Against Other HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Hdac6-IN-14 with other prominent Histone Deacetylase 6 (HDAC6) inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways to offer an objective assessment of this compound's performance in preclinical settings.
Data Presentation: Quantitative Comparison of HDAC6 Inhibitors
The inhibitory activity and selectivity of this compound against various HDAC isoforms are crucial metrics for its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized HDAC6 inhibitors.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | 17[1] | 425 | - | - | 3400 | ~25-fold[1] |
| Ricolinostat (ACY-1215) | 5[2][3] | 58[3] | 48[3] | 51[3] | 100[3] | ~11.6-fold |
| Tubastatin A | 15[4] | 16400[5] | - | - | 855 | ~1093-fold[5] |
| Nexturastat A | 5[6] | 3000[7] | - | - | 1000[7] | ~600-fold[7] |
In Vivo Efficacy: A Head-to-Head Look
Preclinical studies in xenograft models have demonstrated the anti-tumor potential of this compound. Notably, this compound has shown greater efficacy in reducing tumor growth in certain cancer models compared to the selective HDAC6 inhibitor ricolinostat and the pan-HDAC inhibitor SAHA.[1] This enhanced in vivo activity is attributed to its dual mechanism of action, which includes both HDAC6 inhibition and microtubule targeting.[1]
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for key experiments cited in this guide.
In Vitro HDAC Enzyme Inhibition Assay (Representative Protocol)
Objective: To determine the IC50 values of HDAC inhibitors against various HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, etc.)
-
Fluorogenic peptide substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in buffer)
-
Test compounds (HDAC inhibitors) dissolved in DMSO
-
Microplate reader
Procedure:
-
HDAC enzymes are diluted to a working concentration in the assay buffer.
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
In a 96-well plate, the HDAC enzyme solution is added to wells containing the diluted test compounds or DMSO (vehicle control).
-
The plate is incubated at 30°C for a specified time (e.g., 10 minutes).
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).
-
The developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model (Representative Protocol)
Objective: To evaluate the anti-tumor efficacy of HDAC6 inhibitors in a living organism.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A2780, RPMI-8226)[1][4]
-
Immunocompromised mice (e.g., nude mice, SCID mice)[1][4][7]
-
Matrigel (optional, to aid tumor formation)
-
Test compound (HDAC inhibitor) formulated in a suitable vehicle (e.g., corn oil, PEG300/Tween80/water)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: The chosen cancer cell line is cultured under standard conditions. A specific number of cells (e.g., 1 x 10^7 cells) are harvested, resuspended in a suitable medium (e.g., PBS), and often mixed with Matrigel.[4][7] The cell suspension is then subcutaneously injected into the flank of the immunocompromised mice.[4][7]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound is administered to the treatment group according to a predetermined schedule, dose, and route of administration (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle alone. For example, Ricolinostat has been administered at 50 mg/kg via intraperitoneal injection.[8] Nexturastat A treatment has been administered every two days for 20 days.[6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: The tumor growth curves for the treatment and control groups are plotted. Statistical analysis is performed to determine the significance of the anti-tumor effect of the inhibitor. At the end of the study, tumors may be excised and weighed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by HDAC6 inhibition and a typical experimental workflow for evaluating HDAC6 inhibitors.
Caption: Key signaling pathways modulated by HDAC6 inhibition.
Caption: Experimental workflow for evaluating HDAC6 inhibitors.
Caption: Dual mechanism of action of this compound.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. pnas.org [pnas.org]
- 4. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
Hdac6-IN-14: A Comparative Guide to its Selectivity for HDAC6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histone deacetylase (HDAC) inhibitor Hdac6-IN-14 with other well-established HDAC inhibitors, focusing on its selectivity for HDAC6. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. Its substrates are predominantly non-histone proteins such as α-tubulin and the chaperone heat shock protein 90 (Hsp90). Selective inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, as it may offer a more favorable safety profile compared to pan-HDAC inhibitors that target multiple HDAC isoforms. This compound has emerged as a highly selective inhibitor of HDAC6.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of this compound for HDAC6 has been evaluated and compared to other HDAC inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other widely used HDAC inhibitors against a panel of HDAC isoforms.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity for HDAC6 over HDAC1 |
| This compound | >10000 | >10000 | >10000 | >10000 | 42 | >10000 | >238-fold |
| Ricolinostat (ACY-1215) | 58 | 48 | 51 | >1000 | 5 | 100 | ~11.6-fold |
| Tubastatin A | >10000 | >10000 | >10000 | >10000 | 15 | 855 | >667-fold |
| Vorinostat (SAHA) | 10 | 48 | 20 | - | 51 | - | ~0.2-fold (less selective) |
Data for this compound is from a study by Reßing et al. (2022). Data for other inhibitors are compiled from various sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Experimental Protocols
The determination of HDAC inhibitor selectivity is crucial for its characterization. Below are detailed methodologies for key experiments used to validate the selectivity of compounds like this compound.
In Vitro HDAC Enzymatic Assay
This assay biochemically measures the inhibitory activity of a compound against a panel of purified recombinant HDAC enzymes.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 6, 8, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the diluted compound, the recombinant HDAC enzyme, and the assay buffer.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Cellular Assay for HDAC6 Activity (α-Tubulin Acetylation)
This assay assesses the ability of an inhibitor to selectively inhibit HDAC6 within a cellular context by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Human cell line (e.g., HL60, HeLa)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Histone H3, anti-Histone H3
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C. Use antibodies against acetylated-α-tubulin to assess HDAC6 inhibition and acetylated-Histone H3 to assess Class I HDAC inhibition. Total α-tubulin and Histone H3 are used as loading controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein acetylation. A selective HDAC6 inhibitor will increase the acetylation of α-tubulin with minimal to no effect on the acetylation of Histone H3.
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the experimental processes and biological context, the following diagrams are provided.
Conclusion
The available data strongly support that this compound is a potent and highly selective inhibitor of HDAC6.[1] Its selectivity profile, particularly its minimal activity against Class I HDACs, distinguishes it from pan-HDAC inhibitors like Vorinostat and even from other HDAC6-selective inhibitors such as Ricolinostat. This high selectivity, demonstrated through both biochemical and cellular assays, makes this compound a valuable tool for investigating the specific biological roles of HDAC6 and a promising candidate for therapeutic development in diseases where targeted HDAC6 inhibition is desired. Researchers utilizing this compound can be more confident that the observed biological effects are primarily due to the inhibition of HDAC6, thereby reducing the potential for off-target effects associated with less selective compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Fluorinated Peptoid-Based Histone Deacetylase (HDAC) Inhibitors for Therapy-Resistant Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Searching for Novel HDAC6/Hsp90 Dual Inhibitors with Anti-Prostate Cancer Activity: In Silico Screening and In Vitro Evaluation [mdpi.com]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Hdac6-IN-14 and Ricolinostat for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular effects of two prominent histone deacetylase 6 (HDAC6) inhibitors: Hdac6-IN-14 and Ricolinostat.
This guide provides a comprehensive comparison of this compound and Ricolinostat, focusing on their inhibitory potency, selectivity, and effects on cellular pathways. The information is presented to aid in the selection of the appropriate tool compound for preclinical research and to provide a framework for further investigation into HDAC6-targeted therapies.
Biochemical and Cellular Activity: A Head-to-Head Comparison
Both this compound and Ricolinostat are potent inhibitors of HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Their inhibitory activity has been characterized in various in vitro and cellular assays.
| Inhibitor | Target | IC50 (nM) | Selectivity | Key Cellular Effects |
| This compound | HDAC6 | 42[1] | >100-fold vs. HDAC1/2/3/4[1] | Induces α-tubulin acetylation; Induces apoptosis[1] |
| Ricolinostat (ACY-1215) | HDAC6 | 5[2][3] | >10-fold vs. HDAC1/2/3[3] | Induces α-tubulin acetylation; Promotes apoptosis; Overcomes drug resistance[2][3] |
Table 1: Comparative Biochemical and Cellular Data for this compound and Ricolinostat. This table summarizes the half-maximal inhibitory concentration (IC50) against HDAC6, selectivity over other HDAC isoforms, and key observed cellular effects.
Ricolinostat exhibits a lower IC50 value, suggesting higher potency in enzymatic assays compared to this compound. Both compounds demonstrate significant selectivity for HDAC6 over class I HDACs, a crucial feature for minimizing off-target effects related to the inhibition of nuclear HDACs. A primary cellular outcome of HDAC6 inhibition is the hyperacetylation of its main substrate, α-tubulin. Both this compound and Ricolinostat have been shown to effectively increase the acetylation of α-tubulin in cellular models.[1]
Mechanism of Action: Targeting the Cytoplasm
HDAC6 plays a critical role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics, primarily through the deacetylation of non-histone proteins. The selective inhibition of HDAC6 by compounds like this compound and Ricolinostat leads to the accumulation of acetylated substrates, most notably α-tubulin.
References
A Head-to-Head Comparison of Hdac6-IN-14 and ACY-1215 in Oncology Models
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology due to its primary cytoplasmic localization and role in regulating key non-histone proteins involved in cancer progression.[1][2][3][4] Unlike other HDACs that primarily act on nuclear histones, HDAC6's substrates include α-tubulin, cortactin, and heat shock protein 90 (HSP90), which are critical for cell motility, protein stability, and stress responses.[4][5][6] This guide provides a comparative overview of two prominent HDAC6 inhibitors, Hdac6-IN-14 and ACY-1215 (Ricolinostat), based on available preclinical data to assist researchers in selecting the appropriate tool for their oncology models.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo activities of this compound and ACY-1215. Data has been compiled from various preclinical studies to provide a comparative perspective.
Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors
| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | 17 | 425 | N/A | N/A | ~25-fold |
| ACY-1215 (Ricolinostat) | 5 | 58 | 48 | 51 | ~11.6-fold[7] |
Table 2: In Vitro Anti-Cancer Activity
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Observed Effects |
| This compound | Various Solid Tumors | Solid Tumors | Not specified, but noted as more potent than ACY-1215 and SAHA in some models[8] | Inhibition of cell proliferation |
| ACY-1215 (Ricolinostat) | WSU-NHL, RL, Granta-519, Jeko-1, Hut-78, Karpas-299 | Non-Hodgkin's Lymphoma | 1.51 - 8.65 | Dose-dependent decrease in cell viability[9] |
| HCT116 | Colon Cancer | Not specified | Inhibition of cell proliferation, migration, and invasion; induction of apoptosis[10] | |
| A375 | Melanoma | Not specified | Induction of apoptosis[7] | |
| U87, U251 | Glioblastoma | Not specified | Impaired proliferation[7] |
Table 3: In Vivo Efficacy in Oncology Models
| Compound | Cancer Model | Dosing | Key Outcomes |
| This compound | Solid Tumor Xenografts | Not specified | Reported to have better activity against solid tumors than ACY-1215 in specific models[8] |
| ACY-1215 (Ricolinostat) | Small-Cell Lung Cancer Xenograft (in combination with JQ1) | Not specified | Significant tumor growth inhibition[1] |
| Metastatic Breast Cancer (in combination with nab-paclitaxel) | 120-240 mg daily | Median PFS of 5.3 months; Clinical benefit rate of 31.25%[11] | |
| Lymphoma (Phase Ib/II) | 160 mg daily or twice daily | Stable disease in 50% of evaluable patients[12] |
Mechanism of Action and Signaling Pathways
HDAC6 inhibition disrupts several oncogenic pathways. By preventing the deacetylation of α-tubulin, HDAC6 inhibitors increase microtubule stability, which can arrest the cell cycle.[1] Inhibition also leads to the hyperacetylation of HSP90, disrupting its chaperone function and promoting the degradation of its client proteins, many of which are oncoproteins like AKT and Bcr-Abl.[8][13] This leads to apoptosis and reduced cell survival. Furthermore, HDAC6 is involved in cell migration and invasion through its interaction with cortactin.[6]
ACY-1215 has been shown to inhibit cell proliferation and promote apoptosis by targeting signaling pathways such as MAPK/ERK and PI3K/AKT.[1][10] It can also induce cell cycle arrest at the G0/G1 or G2 phase, depending on the cancer type.[1]
Caption: Downstream effects of HDAC6 inhibition in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols used to evaluate HDAC6 inhibitors.
Protocol 1: Western Blotting for Protein Acetylation
-
Cell Lysis: Treat cancer cells with this compound, ACY-1215, or a vehicle control for the desired time. Lyse cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated α-tubulin, total α-tubulin, acetylated Histone H3, and total Histone H3.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or ACY-1215 for 72 hours.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium.
-
Incubation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate IC₅₀ values using non-linear regression analysis.
Protocol 3: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., HCT116, A375) suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude).
-
Tumor Growth: Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., vehicle, this compound, ACY-1215).
-
Drug Administration: Administer compounds orally or via intraperitoneal injection according to the predetermined dosing schedule.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors for analysis.
Experimental Workflow
The preclinical evaluation of an HDAC6 inhibitor typically follows a structured workflow, from initial screening to in vivo validation.
Caption: Standard preclinical workflow for HDAC6 inhibitor evaluation.
References
- 1. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Histone deacetylase 6 selective inhibitor ACY1215 inhibits cell proliferation and enhances the chemotherapeutic effect of 5-fluorouracil in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. First‐in‐Class Selective HDAC6 Inhibitor (ACY‐1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac6-IN-14: A Comparative Analysis of a Selective HDAC6 Inhibitor
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of Hdac6-IN-14 activity in comparison to other selective HDAC6 inhibitors. This guide provides a comprehensive overview of its performance, supported by experimental data and detailed protocols.
This compound has emerged as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a promising therapeutic target in oncology and neurodegenerative diseases. Its efficacy has been demonstrated to be superior to other established HDAC6 inhibitors such as Ricolinostat and the pan-HDAC inhibitor SAHA in certain cancer models.[1] This guide provides a comparative analysis of this compound's activity in various cell lines alongside other widely used HDAC6 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Activity of HDAC6 Inhibitors Across Cell Lines
The inhibitory activity of this compound and its counterparts has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the IC50 values for this compound and other selected HDAC6 inhibitors, highlighting their activity profiles in different cellular contexts.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HBL-1 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but showed greater efficacy than Ricolinostat | [1] |
| HCT-116 | Colorectal Carcinoma | Not explicitly stated, but showed greater efficacy than Ricolinostat | [1] | |
| A2780s | Ovarian Cancer | Not explicitly stated, but showed greater efficacy than Ricolinostat | [1] | |
| Ricolinostat (ACY-1215) | HBL-1 | Diffuse Large B-cell Lymphoma | 1600 | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 2000-8000 | ||
| WSU-NHL | Non-Hodgkin's Lymphoma | 1510 | ||
| RL | Non-Hodgkin's Lymphoma | 8650 | ||
| Granta-519 | Mantle Cell Lymphoma | 2580 | ||
| Jeko-1 | Mantle Cell Lymphoma | 3420 | ||
| Hut-78 | Cutaneous T-cell Lymphoma | 2150 | ||
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1980 | ||
| Tubastatin A | - | - | 15 (cell-free) | |
| SAHA (Vorinostat) | MV4-11 | Acute Myeloid Leukemia | 636 | |
| Daudi | Burkitt's Lymphoma | 493 |
Understanding the Mechanism: The HDAC6 Signaling Pathway
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm. It plays a crucial role in various cellular processes by deacetylating non-histone proteins. Key substrates of HDAC6 include α-tubulin and the heat shock protein 90 (Hsp90). By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which are essential for cell motility, division, and intracellular transport. The deacetylation of Hsp90 by HDAC6 influences the stability and function of numerous client proteins that are critical for cancer cell survival and proliferation. Inhibition of HDAC6 leads to the hyperacetylation of these substrates, disrupting these cellular processes and ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified HDAC6 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
In Vitro HDAC6 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDAC6 by detecting the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells.
-
Add the recombinant HDAC6 enzyme to all wells except for the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the HDAC6 fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors and incubate for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control and determine the IC50 value.
Experimental Workflow for Inhibitor Comparison
A systematic workflow is crucial for the objective comparison of different HDAC6 inhibitors. The following diagram outlines the key steps from initial compound screening to in-depth cellular analysis.
Caption: A comprehensive workflow for the comparative evaluation of HDAC6 inhibitors.
References
A Comparative Guide to the Pharmacokinetic Profiles of Hdac6-IN-14 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the selective Histone Deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-14, and its analogs. The development of selective HDAC6 inhibitors holds significant promise in oncology and neurodegenerative diseases. However, a common challenge with hydroxamic acid-based inhibitors is their suboptimal pharmacokinetic properties. This guide explores how structural modifications, particularly to the "cap group" of these molecules, can dramatically improve their in vivo performance.
The data presented here is primarily based on the findings from the study "Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications," which details the evolution of these compounds from the parent molecule, TO-317. In this context, this compound is referred to as "analog 14".
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound (analog 14) and its parent compound, TO-317, in mice. The data highlights the substantial improvement in plasma exposure achieved through chemical modification.
| Compound | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | t1/2 (h) |
| TO-317 | 50 | Intraperitoneal (i.p.) | 95.1 | 1.7 |
| This compound (Analog 14) | 20 | Intraperitoneal (i.p.) | 4839 | 1.7 |
Table 1: Comparison of key pharmacokinetic parameters of TO-317 and this compound (Analog 14) in mice.[1]
As the data indicates, this compound exhibits a dramatically higher maximum plasma concentration (Cmax) compared to its parent compound, TO-317, even when administered at a lower dose.[1] This suggests significantly improved bioavailability and/or reduced clearance.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of pharmacokinetic data. The following protocol is based on the in vivo studies conducted on this compound and its parent compound.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Female CD-1 mice (n=3 per time point).
-
Compound Formulation: The compounds were formulated in a vehicle consisting of 5% N-methyl-2-pyrrolidone (NMP), 30% polyethylene glycol 400 (PEG400), and 65% of a 20% w/v aqueous solution of (2-hydroxypropyl)-β-cyclodextrin.
-
Dosing and Administration:
-
TO-317 was administered via a single intraperitoneal (i.p.) injection at a dose of 50 mg/kg.
-
This compound (Analog 14) was administered via a single intraperitoneal (i.p.) injection at a dose of 20 mg/kg.
-
-
Blood Sampling: Blood samples were collected at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-injection.
-
Sample Processing: Plasma was separated from the blood samples for analysis.
-
Bioanalytical Method: The concentrations of the compounds in the plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax (maximum plasma concentration) and t1/2 (half-life), were calculated from the plasma concentration-time data using non-compartmental analysis.
Signaling Pathways and Experimental Workflows
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins. Its inhibition can impact several critical cellular signaling pathways implicated in cancer and other diseases.
Caption: Overview of HDAC6 signaling and points of intervention.
The diagram above illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins. This compound and its analogs inhibit this activity, leading to the hyperacetylation of substrates like α-tubulin and Hsp90. This, in turn, affects downstream cellular processes such as microtubule stability, protein folding, and cell motility, which are often dysregulated in cancer.
Below is a representation of a typical experimental workflow for evaluating the pharmacokinetic properties of novel HDAC6 inhibitors.
Caption: Experimental workflow for pharmacokinetic profiling.
This workflow outlines the key steps from compound administration in an animal model to the final analysis of pharmacokinetic parameters. Each step requires careful execution and validation to ensure the generation of reliable and reproducible data, which is essential for the preclinical development of new drug candidates.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Hdac6-IN-14
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of Hdac6-IN-14, a selective HDAC6 inhibitor. Adherence to these protocols is crucial for ensuring personnel safety and compliance with regulatory standards.
Chemical and Safety Data Overview
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous HDAC6 inhibitors provide critical safety insights. A comparable compound, "HDAC6 inhibitor 4510," is classified with the following hazards:
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1) | P273: Avoid release to the environment. |
| Chronic aquatic toxicity (Category 1) | P391: Collect spillage. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Given these properties, this compound should be handled as a hazardous substance with significant aquatic toxicity. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
Experimental Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Disposal workflow for this compound from generation to final disposal.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for managing waste streams containing this compound.
Waste Identification and Segregation
Immediately upon generation, identify all waste streams containing this compound. Do not mix this waste with non-hazardous materials. Segregate waste based on its physical form:
-
Solid Waste: Includes unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and paper towels used for minor spills.
-
Liquid Waste: Encompasses solutions containing this compound, including stock solutions, experimental media, and the initial solvent rinses of emptied containers.
-
Contaminated Sharps: Any needles, syringes, pipette tips, or broken glass that have come into contact with this compound.
Containment and Labeling
Proper containment is critical to prevent leaks and exposure.
-
For Solid and Liquid Waste:
-
Use only chemically compatible, leak-proof containers with secure screw-top caps.[1][2] Plastic is often preferred.[3]
-
Keep containers closed at all times except when adding waste.[2][4]
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name ("this compound") and any solvents present on the label.
-
Affix appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").
-
-
For Contaminated Sharps:
-
Place all chemically contaminated sharps into a designated, puncture-resistant sharps container.[1]
-
Label the container clearly as "Chemically Contaminated Sharps" and list "this compound" as a contaminant.
-
Storage in the Laboratory
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3]
-
Ensure the SAA is away from sinks or drains to prevent accidental release into the sewer system.[1]
-
Use secondary containment (such as a spill tray) for all liquid waste containers to mitigate spills.[2][5]
Disposal of Empty Containers
Even "empty" containers that held pure this compound must be managed carefully.
-
Rinse the container three times with a suitable solvent (e.g., ethanol, DMSO) that can dissolve the compound.
-
The first rinsate is considered hazardous waste and must be collected and added to your liquid hazardous waste container.[2] Subsequent rinses may also need to be collected depending on institutional policy.
-
After triple rinsing, deface or remove the original product label.[1][2][4]
-
Dispose of the rinsed, unlabeled container according to your institution's guidelines for non-hazardous lab glass or plastic.
Arranging for Final Disposal
-
Do not allow hazardous waste to accumulate in the laboratory.[1]
-
Once a waste container is full, or in accordance with your institution's time limits for storage in an SAA, contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][3]
-
EHS professionals are trained to transport and dispose of the chemical waste in compliance with all federal, state, and local regulations at an approved hazardous waste disposal facility.[6]
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific waste management guidelines and the official Safety Data Sheet for any chemical you handle.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling Hdac6-IN-14
Essential Safety and Handling Guide for Hdac6-IN-14
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment |
| Eyes | Safety glasses with side-shields or chemical safety goggles.[1][2] A face shield may be required for splash hazards.[1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body | A laboratory coat or disposable coveralls. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[3] |
Hazard Identification and First Aid
| Hazard | Precautionary Statement | First Aid Measures |
| Harmful if swallowed | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.[3] | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[3] |
| Eye Contact | Avoid contact with eyes. | If in Eyes: Remove contact lenses if present and easy to do. Continue rinsing. Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Avoid contact with skin. | If on Skin: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[3] |
| Inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray. | If Inhaled: Immediately relocate to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects.[3] | Avoid release to the environment. Collect spillage.[3] |
Handling, Storage, and Disposal
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Prevent contact with skin, eyes, and clothing by wearing appropriate PPE.
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Recommended storage temperatures are -20°C for the powder form or -80°C when in solvent.[3]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
-
Due to its potential aquatic toxicity, prevent release into the environment.[3]
Experimental Protocols and Signaling Pathways
Experimental Workflow: Investigating this compound Effects
The following diagram outlines a general experimental workflow for studying the effects of an HDAC6 inhibitor like this compound on cellular processes.
A key function of HDAC6 is the deacetylation of non-histone proteins, including α-tubulin. Inhibition of HDAC6 is expected to lead to an increase in the acetylation of its substrates.
Signaling Pathway: HDAC6 and Protein Acetylation
HDAC6 plays a crucial role in various cellular processes by deacetylating a number of cytoplasmic proteins.[4] The diagram below illustrates the basic mechanism of HDAC6 action and the effect of its inhibition.
Inhibition of HDAC6 by compounds like this compound prevents the deacetylation of its substrates, leading to an accumulation of acetylated proteins such as α-tubulin. This can impact various cellular functions including cell motility, protein trafficking, and stress responses.[4][5]
References
- 1. hbaca.org [hbaca.org]
- 2. osha.gov [osha.gov]
- 3. HDAC6 inhibitor 4510|2758514-39-3|MSDS [dcchemicals.com]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
